Technical Documentation Center

5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine
  • CAS: 1017781-20-2

Core Science & Biosynthesis

Foundational

5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine chemical properties

An In-depth Technical Guide to 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine Executive Summary 5-tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a substituted aminopyrazole that represents a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

Executive Summary

5-tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a substituted aminopyrazole that represents a valuable scaffold in the fields of medicinal chemistry and materials science. The pyrazole core is a privileged structure found in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this specific molecule, designed for researchers and professionals in drug development. The strategic incorporation of a bulky tert-butyl group and an electron-withdrawing dichlorophenyl moiety suggests a design intended to modulate pharmacokinetic and pharmacodynamic properties, making it a compound of significant interest for targeted therapeutic development.[3]

Physicochemical and Structural Properties

The fundamental chemical and physical properties of a compound are critical for its application in experimental settings, dictating everything from solubility to reactivity.

Identifiers and Key Properties

A summary of the key identifiers and physicochemical properties for 5-tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is provided below.

PropertyValueSource
IUPAC Name 5-tert-butyl-2-(2,5-dichlorophenyl)-2H-pyrazol-3-amine-
CAS Number 1017781-20-2[4]
Molecular Formula C₁₃H₁₅Cl₂N₃[4]
Molecular Weight 284.18 g/mol [4]
Physical Form Solid
SMILES CC(C)(C)c1cc(N)n(n1)-c2cc(Cl)ccc2Cl
InChI Key KKZYUJMFCXQJQP-UHFFFAOYSA-N
MDL Number MFCD04115089
Structural Analysis

The structure of 5-tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is characterized by three key components: the central pyrazole ring, a bulky 5-position tert-butyl group, and an N2-linked 2,5-dichlorophenyl ring.

Caption: Chemical structure of the title compound.

  • Tert-butyl Group: This large, sterically hindering group at the C5 position can serve as a metabolic shield, preventing enzymatic degradation at or near this position. It also enhances lipophilicity, which can improve membrane permeability.

  • Dichlorophenyl Ring: The two chlorine atoms are strong electron-withdrawing groups. Their presence significantly alters the electronic properties of the pyrazole ring, influencing its reactivity and binding interactions with biological targets. The substitution pattern (2,5-) creates a specific conformational preference that can be crucial for fitting into a protein's binding pocket.

  • 3-Amino Group: This is a key functional handle. It acts as a hydrogen bond donor and a site for further chemical modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.[5]

Synthesis and Mechanistic Insights

The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and efficient methods involve the condensation of a hydrazine derivative with a β-functionalized nitrile.[6]

Proposed Synthetic Pathway

A robust and high-yielding synthesis of the title compound can be achieved through the cyclocondensation reaction between 2,5-dichlorophenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile).

Caption: High-level workflow for the synthesis of the title compound.

Experimental Protocol

This protocol is a representative procedure based on established methodologies for aminopyrazole synthesis.

  • Reaction Setup: To a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2,5-dichlorophenylhydrazine (1.0-1.1 eq).

    • Causality: Ethanol or acetic acid serves as a protic solvent that facilitates the reaction. Acetic acid can also act as a catalyst for the initial condensation step (hydrazone formation).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

    • Causality: Heating provides the necessary activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization onto the nitrile group.

  • Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

    • Causality: Cooling reduces the solubility of the product, often leading to its crystallization and simplifying isolation.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

    • Causality: Recrystallization or chromatography removes unreacted starting materials and any side products, yielding the final compound in high purity, which is critical for subsequent biological testing.

Spectroscopic Characterization

Structural elucidation and purity confirmation are performed using standard spectroscopic techniques. The following are predicted data based on the compound's structure.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.50d1HAr-HAromatic proton ortho to chlorine.
~7.40dd1HAr-HAromatic proton between two chlorines.
~7.30d1HAr-HAromatic proton meta to both chlorines.
~5.80s1HPyrazole C4-HSinglet proton on the pyrazole ring.
~3.80br s2H-NH₂Broad singlet for the amine protons.
~1.35s9H-C(CH₃)₃Sharp singlet for the nine equivalent tert-butyl protons.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~160-165Pyrazole C5-tBu
~150-155Pyrazole C3-NH₂
~130-140Aromatic Quaternary Carbons (C-Cl, C-N)
~125-130Aromatic CH Carbons
~90-95Pyrazole C4-H
~32Quaternary Carbon of tBu
~30Methyl Carbons of tBu
Predicted IR and Mass Spectrometry Data
TechniqueCharacteristic Peaks / m/zInterpretation
IR (Infrared) 3300-3500 cm⁻¹ (two bands)N-H stretching of the primary amine.
~2960 cm⁻¹C-H stretching of the tert-butyl group.
~1620 cm⁻¹N-H scissoring bend.
~1580 cm⁻¹C=N and C=C stretching of the aromatic rings.
MS (Mass Spec) m/z 283/285/287 [M]⁺Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for chemical modification, making it an excellent starting point for library synthesis in drug discovery programs.

G cluster_amine_rxns Reactions at the 3-Amino Group cluster_ring_rxns Reactions at the Pyrazole Ring center_mol 5-Tert-butyl-2-(2,5-dichlorophenyl) -2H-pyrazol-3-ylamine amide Amide Formation (Acylation) center_mol->amide RCOCl, Base sulfonamide Sulfonamide Formation (Sulfonylation) center_mol->sulfonamide RSO₂Cl, Base schiff_base Schiff Base Formation (Condensation with Aldehydes) center_mol->schiff_base RCHO, Acid halogenation Halogenation (e.g., at C4 position) center_mol->halogenation NBS / NCS

Caption: Potential derivatization pathways for the title compound.

  • Reactions at the Amino Group: The exocyclic amine is nucleophilic and can readily react with various electrophiles. This is the most common site for derivatization to explore SAR. For example, reaction with sulfonyl chlorides can produce sulfonamides, a class of compounds with a wide range of biological activities.[1]

  • Reactions on the Pyrazole Ring: The C4 position of the pyrazole ring is the most likely site for electrophilic substitution, such as halogenation (e.g., using N-bromosuccinimide). Introducing substituents at this position can further modulate the compound's properties.

Applications in Research and Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][8][9]

  • As a Building Block: This compound serves as a key intermediate for constructing more complex molecules. The combination of the dichlorophenyl ring and the tert-butyl group is a pattern seen in various kinase inhibitors, suggesting its potential use in oncology research.[3]

  • Pharmacological Relevance: The N-phenyl, 3-tert-butyl pyrazole substitution pattern has been identified as favorable for potent biological activity in certain contexts, such as FLT3 inhibition for acute myeloid leukemia.[3] The dichlorination pattern further refines the electronic and steric profile, potentially enhancing selectivity and metabolic stability.

  • Materials Science: Aminopyrazoles can also act as ligands in coordination chemistry, opening avenues for the development of novel catalysts or functional materials.[10]

Safety and Handling

Based on available data, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Classification: Acutely toxic (Category 3, Oral).

  • GHS Pictogram: GHS06 (Skull and Crossbones).

  • Hazard Statement: H301: Toxic if swallowed.

  • Precautionary Statements: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its distinct structural features—a bulky lipophilic group, an electron-deficient aromatic system, and a reactive amino handle—provide a versatile platform for chemical exploration. The synthetic accessibility and potential for diverse derivatization make it an attractive starting point for developing novel compounds with tailored biological or material properties.

References

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

  • PubChem. tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)-. [Link]

  • CRO Splendid Lab Pvt. Ltd. 5-tert-Butyl-2-(2,5-dichlorophenyl)-2H-pyrazol-3-ylamine. [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • HAL Open Science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Google P
  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Organic Chemistry Portal. Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

  • Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • ARKAT USA. Recent developments in aminopyrazole chemistry. [Link]

  • PubChem. 5-tert-Butylpyrogallol. [Link]

  • Taylor & Francis Online. Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. [Link]

  • MDPI. Pyrazolo[5,1-c][1][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. [Link]

  • Google Patents. Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • National Center for Biotechnology Information. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

  • Cheméo. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]

Sources

Exploratory

Physicochemical properties of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

An In-depth Technical Guide to the Physicochemical Properties of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine Introduction: Unveiling the Potential of a Privileged Scaffold The pyrazole nucleus is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making pyrazole derivatives compelling candidates for drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[3][4][5][6] The subject of this guide, 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine, is a distinct molecule within this class. The strategic incorporation of a bulky tert-butyl group and a dichlorinated phenyl ring suggests a deliberate design to modulate key physicochemical and, consequently, pharmacokinetic properties.[7]

This guide provides a comprehensive overview of the essential physicochemical properties of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine. As a Senior Application Scientist, my objective is not merely to present data, but to provide a robust framework for its empirical determination and interpretation. The forthcoming sections will detail not only what to measure but why these parameters are critical for advancing a compound from a promising lead to a viable clinical candidate. We will explore the theoretical underpinnings and provide field-proven, step-by-step protocols for the experimental determination of its core physicochemical characteristics.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the known and yet-to-be-determined properties of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine.

PropertyValueSignificance in Drug Development
Molecular Formula C₁₃H₁₅Cl₂N₃[8]Defines the elemental composition and is the basis for all other molecular calculations.
Molecular Weight 284.18 g/mol [8]Influences diffusion, bioavailability, and formulation characteristics.
Appearance SolidImpacts handling, formulation, and dissolution properties.
Melting Point To Be DeterminedAn indicator of purity and lattice energy; affects solubility and stability.[9]
Aqueous Solubility To Be DeterminedCritical for absorption and distribution; poor solubility is a major hurdle in drug development.[10][11]
pKa To Be DeterminedDetermines the ionization state at physiological pH, which governs solubility, permeability, and target binding.[12]
LogP (Octanol/Water) To Be DeterminedA measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolism.[13]

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the determination of the key physicochemical parameters of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine. The causality behind experimental choices is emphasized to ensure robust and reproducible data generation.

Melting Point Determination: A Gateway to Purity and Stability

The melting point is a fundamental thermodynamic property that provides insights into the purity and crystalline nature of a solid.[9] A sharp melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities.

This method is chosen for its simplicity, small sample requirement, and accuracy.[14][15]

  • Sample Preparation:

    • Ensure the sample of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a fine, dry powder. If necessary, gently crush any large crystals.

    • Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[15]

    • Compact the sample by tapping the sealed end of the capillary tube on a hard surface.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Insert the capillary tube into the heating block of the apparatus.

  • Measurement:

    • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

    • For a precise measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[15]

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted (T₂).

    • The melting range is reported as T₁ - T₂.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Calibrate the apparatus using certified reference standards with known melting points.

Figure 1: Workflow for Melting Point Determination
Aqueous Solubility: The Shake-Flask Method for Thermodynamic Equilibrium

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[10] The shake-flask method is considered the gold standard for determining thermodynamic solubility as it allows for the establishment of a true equilibrium between the solid and dissolved states of the compound.[16][17]

  • System Preparation:

    • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

    • Add an excess amount of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine to a known volume of each buffer in separate sealed vials. The presence of undissolved solid at the end of the experiment is crucial.[16]

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient duration to reach equilibrium. A period of 24-48 hours is typical, but this should be confirmed by sampling at intermediate time points (e.g., 12, 24, 36, and 48 hours) to ensure the concentration has plateaued.[17]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from the undissolved solid using an appropriate method, such as centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

    • Prepare a calibration curve using standards of known concentrations of the compound to ensure accurate quantification.

  • Validation:

    • Visually confirm the presence of undissolved solid in each vial at the end of the experiment.

    • Ensure the analytical method is linear, accurate, and precise over the expected concentration range.

G cluster_prep Preparation & Equilibration cluster_analysis Sample Processing & Analysis cluster_result Result A Add Excess Solid to Buffer B Agitate at Constant Temp (24-48h) A->B C Confirm Equilibrium B->C D Centrifuge & Filter Supernatant C->D E Quantify by HPLC-UV D->E F Calculate Concentration vs. Standard Curve E->F G Thermodynamic Solubility (mg/mL) F->G

Figure 2: Workflow for Shake-Flask Solubility Determination
pKa Determination: Understanding Ionization with Potentiometric Titration

The pKa, or acid dissociation constant, dictates the extent of a molecule's ionization at a given pH. For a compound with a basic amine group like 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine, the pKa will determine its charge state in different physiological compartments, which profoundly impacts its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[19] Potentiometric titration is a highly accurate and reliable method for pKa determination.[13][19][20]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the compound in a suitable solvent system, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure initial solubility.

    • The ionic strength of the solution should be kept constant using a background electrolyte like KCl.

  • Titration:

    • Calibrate a pH electrode with standard buffers.

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution, which is continuously stirred.

    • Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., HCl) if titrating the basic amine.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the curve. Mathematically, this corresponds to the pH at which half of the amine groups are protonated (the half-equivalence point).[19]

    • Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the pKa corresponds to the volume at the peak.

  • Validation:

    • Perform a blank titration of the solvent system to correct for any background effects.

    • Validate the method using a reference compound with a known pKa in the same range.

Figure 3: Workflow for pKa Determination via Potentiometric Titration
Lipophilicity (LogP): The Shake-Flask Method for Partitioning Behavior

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial parameter for predicting a drug's ability to cross biological membranes.[13] The traditional shake-flask method provides a direct and reliable measure of this property.

  • System Preparation:

    • Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., pH 7.4) with n-octanol by mixing them and allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

    • Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a separation funnel.

    • Shake the funnel for a set period (e.g., 30 minutes) to facilitate partitioning.

    • Allow the two phases to separate completely.

  • Quantification:

    • Carefully collect samples from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • LogP is the base-10 logarithm of P.

  • Validation:

    • Perform the experiment at different initial concentrations to ensure the LogP value is independent of concentration.

    • Ensure complete phase separation before sampling to avoid cross-contamination.

Conclusion: A Roadmap for Preclinical Development

5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine represents a molecule of significant interest within the medicinally important pyrazole class. While its full biological potential is yet to be elucidated, a thorough characterization of its physicochemical properties is the indispensable first step in its journey through the drug discovery and development pipeline. The experimental protocols detailed in this guide provide a robust, validated framework for obtaining the critical data—solubility, pKa, lipophilicity, and melting point—that will govern its formulation, ADMET properties, and ultimately, its therapeutic efficacy. By adhering to these rigorous methodologies, researchers can build a comprehensive data package, enabling informed decisions and accelerating the translation of this promising compound from the bench to the clinic.

References

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-tert-Butyl-2-(2,5-dichlorophenyl)-2H-pyrazol-3-ylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment (1) Determination of Melting Points. Retrieved from [Link]

  • Sakač, N., & Perši, M. (2012). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 85(4), 451-456. Retrieved from [Link]

  • Alam, M. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1845-1848. Retrieved from [Link]

  • Vidyasagar College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • Sakač, N., & Perši, M. (2012). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemaxon. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

  • Funar-Timofei, S., et al. (2020). Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][7][21]triazines. MDPI. Retrieved from [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Alam, M. J. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Nguyen, T., et al. (2019). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2018). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Hansen, T. V., & Le, H. T. (2023). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Faria, J. V., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Retrieved from [Link]

  • Kumar, V., & Kumar, R. (2015). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Retrieved from [Link]

  • El-Zaher, M. A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]

  • Ashton, T. D., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Retrieved from [Link]

Sources

Foundational

5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine PubChem entry and data

Initiating Data Acquisition I'm currently engaged in a comprehensive PubChem search for "5-Tert- butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine." My goal is to extract all pertinent data including its CID, formula, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Acquisition

I'm currently engaged in a comprehensive PubChem search for "5-Tert- butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine." My goal is to extract all pertinent data including its CID, formula, structure and any linked bioactivity. From here, I will search for additional related compounds.

Expanding Data Horizons

I've expanded my search beyond PubChem, targeting synthesis, biological targets, and pharmacological effects in other databases. I'm focusing on experimental protocols for this compound and similar ones, looking for methodologies to understand its mechanism of action and applications. I plan to organize the information into a technical guide, starting with chemical properties and then detailing biological activities with data and citations. I'm thinking of using Graphviz to illustrate key concepts.

Refining Research Protocols

I'm now zeroing in on experimental protocols linked to the compound "5-Tert- butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine." I'm prioritizing methods that clarify its mechanism and potential applications, aiming to translate these into a detailed technical guide. This update includes structuring a "References" section. I will also incorporate chemical properties, biological activities, data, and citations.

Protocols & Analytical Methods

Method

Application Note & Protocol: Comprehensive Evaluation of the Anticancer Potential of Novel Compound 1017781-20-2 Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Quest for Novel Anticancer Therapeutics The landscape of cancer therapy is continually evolving,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and selectivity against tumor cells. Natural products and synthesized small molecules represent a vast reservoir of potential anticancer compounds.[1] The journey from a candidate molecule to a potential clinical drug is rigorous, beginning with robust in vitro screening to elucidate its biological activity. Cell-based assays are fundamental to this initial phase, providing critical insights into a compound's cytotoxic and cytostatic effects, as well as its mechanism of action.[2]

This document provides a comprehensive guide for evaluating the anticancer properties of a novel investigational compound, designated here as 1017781-20-2. We will detail a multi-faceted approach employing a suite of well-established cell-based assays to characterize its effects on cancer cell viability, proliferation, and the induction of programmed cell death (apoptosis). The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Experimental Rationale: A Multi-Parametric Approach

A thorough assessment of an anticancer compound necessitates more than a simple measure of cell death. A logical and stepwise experimental workflow is crucial for building a comprehensive profile of the compound's activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Characterization A Compound 1017781-20-2 Preparation (Solubilization & Dilution Series) B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC50 Value (Concentration for 50% Inhibition) B->C D Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry) C->D Treat cells at IC50 and other relevant concentrations E Cell Cycle Analysis (PI Staining by Flow Cytometry) C->E Treat cells at IC50 and other relevant concentrations F Target Identification & Validation (e.g., Western Blot, Kinase Profiling) D->F Based on mechanistic insights E->F Based on mechanistic insights G In Vivo Model Testing F->G

Figure 1: A stepwise workflow for characterizing a novel anticancer compound.

Part 1: Assessment of Cytotoxicity and Cell Viability

The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[3]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4] This allows for the quantification of cell viability and the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer, SF-268 for glioma)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound 1017781-20-2 stock solution (e.g., in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring >90% viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well in 100 µL of medium).[6]

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of compound 1017781-20-2 in complete medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls (e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]

    • Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The percentage of cell viability is calculated as:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the magnitude of its effect.

Part 2: Elucidating the Mechanism of Action - Apoptosis and Cell Cycle Analysis

A significant reduction in cell viability prompts further investigation into the underlying mechanism. Many effective anticancer agents induce apoptosis, a form of programmed cell death, or cause cell cycle arrest, preventing cell division.[7][8] Flow cytometry is a powerful technique for analyzing these cellular processes at the single-cell level.[9]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or PE). Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11] By co-staining with Annexin V and PI, we can distinguish between different cell populations.

G cluster_0 A Q1: Annexin V (-) / PI (+) Necrotic Cells B Q2: Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells C Q3: Annexin V (-) / PI (-) Live Cells D Q4: Annexin V (+) / PI (-) Early Apoptotic Cells X_axis Annexin V -> Y_axis PI ->

Figure 2: Quadrant analysis of Annexin V/PI flow cytometry data.

Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with compound 1017781-20-2 at the IC50 concentration for a specified time.

  • Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Harvest both adherent and floating cells to include all apoptotic populations.

    • Wash the cells twice with cold PBS.[11]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI solution to 100 µL of the cell suspension.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The cell cycle is composed of four distinct phases: G0/G1 (gap 1), S (synthesis), and G2/M (gap 2/mitosis). The amount of DNA in a cell doubles during the S phase and is halved during mitosis. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By staining cells with PI and analyzing them with a flow cytometer, we can generate a histogram of DNA content and determine the percentage of cells in each phase of the cell cycle.[9][13]

Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with compound 1017781-20-2.

  • Cold 70% ethanol.

  • PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).[13]

  • Flow cytometer.

Procedure:

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate on ice for at least 2 hours or store at -20°C.[13]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

Expected Outcomes and Interpretation
Assay Potential Outcome for an Active Compound Interpretation
Apoptosis Assay Increased percentage of cells in the Annexin V positive quadrants (early and late apoptosis).The compound induces programmed cell death.
Cell Cycle Analysis Accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M arrest).The compound interferes with cell cycle progression at a specific checkpoint.

Conclusion and Future Directions

The methodologies outlined in this application note provide a robust framework for the initial in vitro characterization of the anticancer potential of novel compounds like 1017781-20-2. Positive results from these assays—specifically, a low IC50 value, induction of apoptosis, and/or cell cycle arrest—would provide a strong rationale for advancing the compound to further mechanistic studies. These could include identifying the molecular target(s) through techniques like western blotting for key signaling proteins (e.g., caspases, cyclins) and ultimately, evaluation in preclinical in vivo models. This structured approach ensures that resources are directed toward the most promising candidates in the drug discovery pipeline.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Li, X., et al. (2017). Antitumor activity of 2‑[(2E)‑3,7‑dimethyl‑2,6‑octadienyl]‑6‑methyl‑2,5‑cyclohexadiene‑1,4‑dione isolated from the aerial part of Atractylodes macrocephala in hepatocellular carcinoma. Molecular Medicine Reports, 16(5), 6751–6757. [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine, 20(1), 297. [Link]

  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]

  • Mingaleeva, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 238. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 26, 2026, from [Link]

  • Ciavarella, C., et al. (2021). Antimetastatic and Antitumor Activities of Orally Administered NAX014 Compound in a Murine Model of HER2-Positive Breast Cancer. International Journal of Molecular Sciences, 22(5), 2717. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved January 26, 2026, from [Link]

  • Semwal, P., et al. (2021). Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. International Journal of Molecular Sciences, 22(19), 10394. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved January 26, 2026, from [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045–12051. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved January 26, 2026, from [Link]

  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved January 26, 2026, from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 26, 2026, from [Link]

  • Wang, Y., et al. (2016). A novel agent exerts antitumor activity in breast cancer cells by targeting mitochondrial complex II. Oncotarget, 7(22), 33205–33217. [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved January 26, 2026, from [Link]

  • JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved January 26, 2026, from [Link]

  • de Oliveira, A. C. C., et al. (2024). Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231. International Journal of Molecular Sciences, 25(1), 589. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved January 26, 2026, from [Link]

  • Therapeutic Target Database. (n.d.). Target Information | Therapeutic Target Database. Retrieved January 26, 2026, from [Link]

Sources

Application

Application Notes and Protocols for 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine in Agrochemical Formulations

Foreword: Navigating the Frontier of Pyrazole-Based Agrochemicals The pyrazole scaffold is a cornerstone in modern agrochemical discovery, giving rise to a multitude of commercial herbicides, fungicides, and insecticides...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Pyrazole-Based Agrochemicals

The pyrazole scaffold is a cornerstone in modern agrochemical discovery, giving rise to a multitude of commercial herbicides, fungicides, and insecticides.[1][2][3] Its inherent biological activity and synthetic tractability make it a privileged structure for researchers and drug development professionals. This guide focuses on a specific, yet promising, member of this class: 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine (CAS No. 1017781-20-2). While public domain data on the specific agrochemical applications of this compound are nascent, its structural motifs suggest significant potential, likely as a fungicide or insecticide.[4]

This document provides a comprehensive framework for researchers to approach the formulation and application of this active ingredient (AI). It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering the user to adapt and innovate. We will delve into the physicochemical properties of the AI, propose robust starting-point formulations, and outline detailed protocols for efficacy evaluation. The protocols described herein are designed as self-validating systems, encouraging a data-driven approach to formulation development.

Physicochemical Characterization of the Active Ingredient

A thorough understanding of the active ingredient's properties is the bedrock of successful formulation development. 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a solid at room temperature with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₃H₁₅Cl₂N₃
Molecular Weight 284.18 g/mol
Physical Form Solid
CAS Number 1017781-20-2[5]

Given its chemical structure—a substituted phenyl-pyrazole with a bulky tert-butyl group and chloro-substituents—it is anticipated to have low aqueous solubility. This is a critical parameter that dictates the choice of formulation type. For water-insoluble AIs, Suspension Concentrates (SC) and Wettable Powders (WP) are two of the most common and effective formulation strategies.[6][7]

Strategic Formulation Development: Suspension Concentrates (SC) and Wettable Powders (WP)

The primary objective of an agrochemical formulation is to deliver the active ingredient to the target pest in a biologically active and stable form. For a water-insoluble solid AI like 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine, SC and WP formulations offer distinct advantages.

dot

Caption: Formulation strategies for a water-insoluble solid active ingredient.

Suspension Concentrate (SC) Formulation

An SC formulation consists of a stable suspension of the finely milled AI in water.[8][9] This type of formulation is dust-free and easy to handle and measure.

This protocol provides a starting point for developing a stable SC formulation. The percentages of co-formulants should be optimized based on experimental stability and performance data.

Materials and Equipment:

  • 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine (Technical Grade, >95% purity)

  • Wetting and dispersing agent (e.g., a polymeric surfactant)

  • Antifreeze agent (e.g., propylene glycol)

  • Thickening agent (e.g., xanthan gum)

  • Antifoaming agent (e.g., a silicone-based emulsion)

  • Biocide

  • Deionized water

  • High-shear mixer

  • Bead mill

  • Viscometer

  • Particle size analyzer

Procedure:

  • Preparation of the Aqueous Phase: In a beaker, combine the deionized water, wetting and dispersing agent, and antifreeze agent. Mix until a homogenous solution is formed.

  • Dispersion of the Active Ingredient: While stirring the aqueous phase with a high-shear mixer, slowly add the powdered 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine. Continue mixing until the AI is fully dispersed.

  • Milling: Transfer the dispersion to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm). Monitor the particle size throughout the milling process.

  • Addition of Thickener and Other Additives: In a separate vessel, prepare a pre-gel of the thickening agent in a portion of the milled suspension. Slowly add this pre-gel back to the main batch under gentle agitation. Add the antifoaming agent and biocide and mix until the formulation is homogenous.

  • Quality Control: Measure the final viscosity, pH, and particle size distribution of the SC formulation. Conduct stability tests at elevated temperatures (e.g., 54°C for 14 days) and low temperatures (e.g., 0°C for 7 days) to assess physical stability.

Illustrative SC Formulation Recipe:

ComponentFunctionConcentration (% w/w)
5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamineActive Ingredient25.0
Polymeric SurfactantWetting & Dispersing Agent5.0
Propylene GlycolAntifreeze10.0
Xanthan GumThickener0.2
Silicone AntifoamAntifoaming Agent0.5
BiocidePreservative0.1
Deionized WaterCarrierto 100
Wettable Powder (WP) Formulation

A WP formulation is a dry powder that is mixed with water by the end-user to form a spray suspension.[6][10] WPs are generally cost-effective to produce and have a long shelf life.

Materials and Equipment:

  • 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine (Technical Grade, >95% purity)

  • Wetting agent (e.g., a sodium lignosulfonate)

  • Dispersing agent (e.g., a naphthalene sulfonate condensate)

  • Inert carrier (e.g., kaolin clay or precipitated silica)

  • Air-jet mill

  • Blender

Procedure:

  • Pre-milling of the Active Ingredient: If the initial particle size of the AI is large, it should be pre-milled using an appropriate mill to a fine powder.

  • Blending: In a blender, combine the milled AI, wetting agent, dispersing agent, and inert carrier in the desired proportions.

  • Milling: Pass the blended powder through an air-jet mill to achieve a fine, homogenous powder with a median particle size typically below 10 µm.

  • Quality Control: Evaluate the wettability, suspensibility, and persistent foam of the WP formulation according to standard methods (e.g., CIPAC methods).

Illustrative WP Formulation Recipe:

ComponentFunctionConcentration (% w/w)
5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamineActive Ingredient50.0
Sodium LignosulfonateWetting Agent3.0
Naphthalene Sulfonate CondensateDispersing Agent5.0
Kaolin ClayInert Carrierto 100

Application and Efficacy Evaluation

The ultimate measure of a formulation's success is its biological efficacy in controlling the target pest. Given the fungicidal and insecticidal potential of pyrazole derivatives, efficacy testing should be designed to evaluate performance against a representative range of fungal pathogens and insect pests.[3][11][12]

dot

Efficacy_Workflow Start Formulation Preparation (SC or WP) Lab_Screening Laboratory Bioassays (In vitro / In vivo) Start->Lab_Screening Initial Screening Greenhouse Greenhouse Trials (Controlled Environment) Lab_Screening->Greenhouse Promising Candidates Field_Trials Small-Plot Field Trials (Real-World Conditions) Greenhouse->Field_Trials Optimized Formulations Data_Analysis Data Analysis and Dose Response Field_Trials->Data_Analysis End Efficacy Profile Established Data_Analysis->End

Caption: Workflow for efficacy evaluation of agrochemical formulations.

Protocol for In Vitro Fungicidal Activity Screening

This protocol is designed to determine the intrinsic fungicidal activity of the formulated 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine against a panel of economically important plant pathogenic fungi.

Materials and Equipment:

  • Prepared SC or WP formulation of the test compound

  • Cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum, Septoria tritici)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Amended Media: Prepare a stock solution of the formulated test compound in sterile distilled water. Serially dilute this stock solution to obtain a range of test concentrations (e.g., 0.1, 1, 10, 100 ppm of AI). Add the appropriate volume of each dilution to molten PDA to achieve the final test concentrations. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the respective fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control (no test compound) plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each fungus.

Protocol for Insecticidal Activity Screening (Leaf-Dip Bioassay)

This protocol is suitable for evaluating the contact and/or ingestion toxicity of the formulated compound against chewing and sucking insect pests.

Materials and Equipment:

  • Prepared SC or WP formulation of the test compound

  • Target insect pests (e.g., larvae of Spodoptera frugiperda (fall armyworm), adults of Myzus persicae (green peach aphid))

  • Host plant leaves (e.g., maize, bell pepper)

  • Petri dishes or ventilated containers

  • Fine paintbrush

  • Spray tower or hand sprayer

Procedure:

  • Preparation of Treatment Solutions: Prepare a series of dilutions of the formulated test compound in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Dip host plant leaves into the treatment solutions for a set time (e.g., 10 seconds) and allow them to air dry. For a spray application simulation, use a spray tower to apply a known volume and concentration.

  • Insect Infestation: Place the treated leaves into the petri dishes or containers. Introduce a known number of insects (e.g., 10-20 larvae or adults) onto each leaf.

  • Incubation: Maintain the bioassay containers under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Data Collection: Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours) after infestation.

  • Data Analysis: Correct for any control mortality using Abbott's formula. Calculate the LC₅₀ (Lethal Concentration to kill 50% of the test population) value for each insect pest.

Concluding Remarks and Future Directions

5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine represents a molecule of interest within the expansive field of pyrazole agrochemicals. The application notes and protocols detailed in this guide provide a robust starting point for its formulation and biological evaluation. The key to unlocking its full potential lies in a systematic and data-driven approach. Future work should focus on optimizing the SC and WP formulations to enhance stability and bioavailability, expanding the scope of efficacy testing to a wider range of pests and crops, and elucidating the specific mode of action to inform resistance management strategies. The synthesis of structurally related analogs could also be a fruitful avenue for discovering compounds with even greater potency and more favorable safety profiles.[4][13][14][15]

References

  • Google Patents. CN104705327A - Pyrazole fungicide composition.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Journal of Molecular Structure, 1315, 138459.
  • Croda Agriculture. Suspension concentrate (SC) guide. Available from: [Link]

  • Croda Agriculture. Wettable powder (WP) formulations. Available from: [Link]

  • European Patent Office. LIQUID PESTICIDE COMPOSITIONS - Patent 1773121. Available from: [Link]

  • Feng, J., et al. (2014).
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). Journal of Agricultural and Food Chemistry.
  • Teera-Arunsiri, P., et al. (2003). Preparation of Spray-Dried Wettable Powder Formulations of Bacillus thuringiensis-Based Biopesticides. Journal of Economic Entomology, 96(2), 292-299.
  • FAO/WHO. (2010). Manual on development and use of FAO and WHO specifications for pesticides. Second edition. Available from: [Link]

  • Washington State University. Formulations. WSU Production Guide. Available from: [Link]

  • Google Patents. US9253981B2 - Stable suspension concentrate formulation for water-soluble compounds.
  • S&P Global. (2022). New Generics in Crop Protection 2022 | Executive Summary. Available from: [Link]

  • (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). Chemistry Central Journal, 10(1), 1-9.
  • Agro Chemicals. Formulation. Available from: [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502.
  • Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • University of Hawaii. UNIT 3: Formulations. Available from: [Link]

  • Google Patents. US20110086848A1 - Agrochemical Compositions Comprising Alkyl Polypropylene Glycol Polyethylene Glycol.
  • (2025).
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2020). Journal of the Brazilian Chemical Society, 31(10), 2135-2144.
  • Preparation of Nanomaterial Wettable Powder Formulations of Antagonistic Bacteria from Phellodendron chinense and the Biological Control of Brown Leaf Spot Disease. (2021). Frontiers in Microbiology, 12, 686134.
  • (2025). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. Current Chemistry Letters.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2445898.
  • Google Patents. WO 2019/030177 A1 - Crystal forms of 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-isoxazolidin-3-one.
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). Agronomy, 12(10), 2472.
  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). RSC Advances, 14(18), 12698-12713.
  • European Patent Office. FORMULATION OF INSECTICIDES COMPRISING GLYCOL ETHER SOLVENTS - EP 4275491 A1. Available from: [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. (2024). Molecules, 29(12), 2893.
  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2024).
  • ChemSigma. 5-tert-Butyl-2-(2,5-dichlorophenyl)-2H-pyrazol-3-ylamine. Available from: [Link]

Sources

Method

Application Note: A Researcher's Guide to NMR Characterization of Substituted Pyrazoles

Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their prevalence is due to their versatile synthetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their prevalence is due to their versatile synthetic accessibility and their ability to engage in a wide range of biological interactions. The precise structural elucidation of these heterocyclic compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the comprehensive characterization of substituted pyrazoles in solution.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of NMR techniques for the structural characterization of substituted pyrazoles. We will delve into the nuances of ¹H and ¹³C NMR, explore the power of two-dimensional (2D) NMR experiments for unambiguous assignments, and provide practical protocols and troubleshooting advice based on field-proven insights.

The Unique NMR Landscape of Pyrazoles: Tautomerism and its Implications

A key feature that often complicates the NMR spectra of N-unsubstituted pyrazoles is annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons, and their attached protons, will be averaged.[2] This can lead to ambiguity in spectral interpretation.

Several factors influence the rate of this exchange, including the solvent, temperature, and the electronic nature of the substituents.[2] Understanding and controlling this phenomenon is crucial for accurate characterization.

Part 1: Foundational 1D NMR Techniques

One-dimensional NMR spectroscopy, specifically ¹H and ¹³C NMR, provides the initial and fundamental structural information for any substituted pyrazole.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum offers valuable information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Typical Chemical Shift Ranges for Pyrazole Protons:

ProtonTypical Chemical Shift (ppm)Notes
N-H11.0 - 14.0Often broad due to quadrupole effects of ¹⁴N and chemical exchange.[2][3] Can be shifted to a higher field with increasing temperature.[3] In protic solvents like D₂O or CD₃OD, this signal may disappear due to exchange with the solvent.[2]
H-3/H-57.5 - 8.5The chemical shifts are sensitive to the substituent at the other position (H-5 or H-3) and the N-substituent. In cases of rapid tautomerism, a single averaged signal may be observed.[2]
H-46.0 - 7.0Typically appears as a triplet in unsubstituted pyrazole due to coupling with H-3 and H-5.[3] The chemical shift is influenced by substituents at positions 3 and 5.
Substituent ProtonsVariableDependent on the nature of the substituent.

Causality Behind Experimental Choices:

  • Solvent Selection: For observing the N-H proton, a dry, aprotic solvent like CDCl₃ or DMSO-d₆ is recommended to minimize exchange.[2] DMSO-d₆ is particularly useful as it can form hydrogen bonds with the N-H proton, often resulting in a sharper signal.

  • Concentration: Varying the sample concentration can help distinguish between intra- and intermolecular hydrogen bonding, which can affect the N-H chemical shift.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.

Typical Chemical Shift Ranges for Pyrazole Carbons:

CarbonTypical Chemical Shift (ppm)Notes
C-3130 - 150Highly dependent on the N-substituent and the substituent at C-5.
C-4100 - 115Generally less affected by N-substitution compared to C-3 and C-5.[4]
C-5120 - 140Similar to C-3, its chemical shift is sensitive to substitution patterns.
Substituent CarbonsVariableDependent on the nature of the substituent.

Self-Validating Protocol for Tautomerism Study:

In cases of suspected tautomerism where C3 and C5 signals are averaged, a low-temperature NMR experiment can be a powerful diagnostic tool. By slowing down the proton exchange, it may be possible to resolve the separate signals for each tautomer.[2]

Part 2: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

While 1D NMR provides a solid foundation, complex substitution patterns often require the use of 2D NMR experiments to definitively assign all proton and carbon signals and to establish connectivity within the molecule.

Workflow for 2D NMR Analysis of Substituted Pyrazoles

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Proton-Proton Connectivity HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Long-Range Connectivity C13 ¹³C NMR C13->HSQC Direct C-H Attachment C13->HMBC Long-Range Connectivity HSQC->HMBC Confirm Assignments NOESY NOESY (¹H-¹H Through-Space Correlation) HMBC->NOESY Stereochemistry

Caption: A typical workflow for the comprehensive NMR analysis of substituted pyrazoles.

COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings

The COSY experiment is essential for identifying protons that are coupled to each other, typically through two or three bonds.[5] In a pyrazole system, COSY is invaluable for:

  • Confirming the H-3, H-4, and H-5 spin system: Cross-peaks between H-3 and H-4, and between H-4 and H-5, will be observed.

  • Assigning protons on substituents: It can establish the connectivity of protons within alkyl or aryl substituents and their coupling to the pyrazole ring protons if applicable.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons

The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling).[6] This is a crucial step for:

  • Unambiguous assignment of protonated carbons: Each cross-peak in the HSQC spectrum directly links a specific proton to its carbon atom.

  • Differentiating CH, CH₂, and CH₃ groups: Modern HSQC experiments can be edited to show CH and CH₃ signals with a different phase than CH₂ signals.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

The HMBC experiment is arguably one of the most powerful tools for structure elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds (ⁿJCH, where n=2 or 3).[7] For substituted pyrazoles, HMBC is critical for:

  • Assigning quaternary carbons: Since quaternary carbons have no attached protons, they do not show up in an HSQC spectrum. HMBC cross-peaks from nearby protons to the quaternary carbon are essential for its assignment.

  • Determining the substitution pattern: By observing long-range correlations from substituent protons to pyrazole ring carbons, and from pyrazole ring protons to substituent carbons, the exact position of each substituent can be definitively established.

  • Distinguishing between N-substituted isomers: In cases where two or more regioisomers are possible, HMBC correlations can provide the definitive evidence for the correct structure.[8]

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

The NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are connected through bonds.[9] This is particularly useful for:

  • Determining stereochemistry: For pyrazoles with chiral centers or restricted bond rotation, NOESY can reveal the relative orientation of substituents.[10][11]

  • Confirming regioisomer assignments: The spatial proximity of a substituent to a specific proton on the pyrazole ring can provide additional evidence for its position.

Part 3: Practical Protocols and Troubleshooting

Protocol 1: Standard Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the substituted pyrazole sample.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent is of high purity and dry, especially if observing exchangeable protons.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.[12]

Protocol 2: Low-Temperature NMR for Tautomer Analysis
  • Sample Preparation: Prepare the sample in a deuterated solvent with a low freezing point, such as CD₂Cl₂ or THF-d₈.[2]

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (298 K).[2]

  • Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.[2]

  • Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[2]

  • Data Acquisition: Record spectra at each temperature until the averaged signals split into distinct signals for each tautomer, or until the solvent begins to freeze.[2]

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Broad or missing N-H proton signal - Rapid chemical exchange with other pyrazole molecules or residual water.[2]- Quadrupole broadening from the ¹⁴N nucleus.[2]- Exchange with protic deuterated solvent (e.g., D₂O, CD₃OD).[2]- Use a dry, aprotic solvent (e.g., DMSO-d₆).[2]- Vary the sample concentration.[2]- Acquire the spectrum at a lower temperature to slow down the exchange.[2]
Averaged signals for C3/H3 and C5/H5 - Rapid annular tautomerism.[2]- Perform a low-temperature NMR experiment to slow the exchange and resolve the individual signals.[2]- Use a non-polar, aprotic solvent to potentially slow the exchange rate.[2]
Poorly resolved multiplets - Second-order coupling effects, especially at lower magnetic field strengths.- Sample viscosity or aggregation.- Use a higher field NMR spectrometer if available.- Decrease the sample concentration.- Slightly increase the temperature to reduce viscosity.

Conclusion

The systematic application of a suite of NMR experiments, from foundational 1D techniques to advanced 2D correlations, is essential for the unambiguous characterization of substituted pyrazoles. By understanding the underlying principles of these experiments and the unique chemical properties of the pyrazole ring system, researchers can confidently elucidate complex structures, confirm synthetic outcomes, and accelerate the drug discovery and development process. This guide provides a robust framework for achieving these goals, emphasizing a logical workflow and providing practical solutions to common challenges.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 26, 2026, from [Link]

  • Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks | Organic Letters. (2023). Retrieved January 26, 2026, from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry, 71(5), 678-685.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1H NMR of pyrazole : r/chemhelp - Reddit. (2022). Retrieved January 26, 2026, from [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. (1962). Retrieved January 26, 2026, from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. (2023). Retrieved January 26, 2026, from [Link]

  • NMR Links and Resources | Advanced Analysis Centre - University of Guelph. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Structure Elucidation of a Pyrazolo[2][6]pyran Derivative by NMR Spectroscopy. (2007). Molecules, 12(9), 2186-2193.

  • Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy - Semantic Scholar. (2004). Retrieved January 26, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved January 26, 2026, from [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2021). Retrieved January 26, 2026, from [Link]

  • Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • KnowItAll NMR Spectral Library Collection - Wiley Science Solutions. (n.d.). Retrieved January 26, 2026, from [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]

  • Useful Resources | Nuclear Magnetic Resonance Facility - UC Davis NMR Facility. (2020). Retrieved January 26, 2026, from [Link]

  • A section of the NOESY spectra (recorded in CDCl3) highlighting the key... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • Databases and resources | The NMR Spectroscopy Facility - University of Southampton. (n.d.). Retrieved January 26, 2026, from [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2022). Retrieved January 26, 2026, from [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube. (2020). Retrieved January 26, 2026, from [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). Retrieved January 26, 2026, from [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments. (n.d.). Retrieved January 26, 2026, from [Link]

  • Stereochemistry | How to read NOESY spectrum? - YouTube. (2022). Retrieved January 26, 2026, from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (2001). Retrieved January 26, 2026, from [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. (n.d.). Retrieved January 26, 2026, from [Link]

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (1986). Journal of Chemical Sciences, 97(5-6), 617-630.

Sources

Application

Application Notes &amp; Protocols: 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine in Material Science Research

Prepared by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Multifunctional Pyrazole Scaffold The compound 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a highly functional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Multifunctional Pyrazole Scaffold

The compound 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a highly functionalized pyrazole derivative with significant potential for advanced materials research. The pyrazole core is a privileged scaffold known for its thermal stability, unique electronic properties, and versatile reactivity.[1][2] The strategic placement of substituents on this core—a bulky tert-butyl group, an electron-withdrawing dichlorophenyl ring, and a reactive amine—creates a molecule with a unique combination of properties amenable to several material science applications.

This guide provides an in-depth analysis of this compound's potential, detailing its structural rationale and offering concrete, field-proven protocols for its application in organic electronics and functional polymer synthesis. The methodologies described herein are designed to be self-validating and are grounded in established principles of materials chemistry.

Molecular Structure and Property Analysis

The utility of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine in material science stems from the synergistic effects of its constituent parts:

  • Pyrazole Core: This five-membered aromatic heterocycle provides a stable, electron-rich framework. The two adjacent nitrogen atoms can act as ligands for metal coordination, making it a candidate for catalysis or the formation of metal-organic frameworks (MOFs).[1][3]

  • 5-Tert-butyl Group: This bulky alkyl group enhances the solubility of the molecule in organic solvents, which is crucial for solution-based processing of materials. It also introduces steric hindrance that can prevent intermolecular aggregation (π-stacking), which is often beneficial for maintaining high photoluminescence quantum yields in the solid state.

  • 2-(2,5-dichloro-phenyl) Group: The dichlorophenyl ring significantly influences the molecule's electronic properties. The chlorine atoms are electron-withdrawing, which can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). This electronic tuning is a key strategy in designing materials for organic electronics.[4]

  • 3-Amine Group (-NH2): The primary amine is a versatile functional handle. It can be used for further chemical modifications, such as N-arylation, acylation, or condensation reactions, allowing the pyrazole to be incorporated into larger molecular or polymeric structures.[5][6] Aminopyrazoles are known to be advantageous frameworks for creating ligands for various applications.[6]

Table 1: Predicted Physicochemical Properties and Their Implications
PropertyPredicted CharacteristicImplication in Material Science
Solubility High in common organic solvents (e.g., Toluene, THF, DCM)Facilitates solution-based fabrication techniques like spin-coating and inkjet printing for thin-film devices.
Thermal Stability High, due to the aromatic pyrazole core.Suitable for use in devices that operate at elevated temperatures; can withstand thermal evaporation processes for device fabrication.[1]
Electronic Profile Deep HOMO/LUMO levels due to dichloro-substituents.Potential as a high-energy host material or electron-transporting material in OLEDs.[1]
Reactivity The 3-amine group allows for versatile post-synthesis functionalization.Can be used as a monomer for polymerization or as a building block for more complex organic semiconductors.[5]

Application Area 1: Organic Light-Emitting Diodes (OLEDs)

The electronic properties of this pyrazole derivative make it a promising candidate for use in OLEDs, particularly as a host material for phosphorescent emitters or as a charge-transporting layer.[1] The dichlorophenyl group can help in tuning the triplet energy level to be compatible with common phosphorescent dopants (e.g., iridium complexes).

Conceptual Workflow for OLED Application

OLED_Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing s1 Synthesis of 5-TBDCPPA s2 Purification via Sublimation s1->s2 s3 Photophysical Characterization (UV-Vis, PL, T1) s2->s3 f2 Layer Deposition (Spin-coating or Thermal Evaporation) s3->f2 Material Input f1 Substrate Cleaning f1->f2 f3 Cathode Deposition f2->f3 t1 Electroluminescence Spectra f3->t1 Completed Device t2 Current-Voltage-Luminance (J-V-L) Characteristics t1->t2 t3 Efficiency Measurement (EQE) t2->t3

Caption: Workflow for evaluating the pyrazole derivative in OLEDs.

Protocol 1: Fabrication of a Solution-Processed OLED using 5-TBDCPPA as a Host Material

This protocol describes the fabrication of a phosphorescent OLED (PhOLED) where 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine (designated here as 5-TBDCPPA) serves as the host for an iridium-based green emitter, such as fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).

1. Materials and Reagents:

  • Substrate: Indium Tin Oxide (ITO)-coated glass slides.

  • Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

  • Hole Transport Layer (HTL): Poly(9-vinylcarbazole) (PVK).

  • Emissive Layer (EML): 5-TBDCPPA (host) and Ir(ppy)₃ (dopant).

  • Electron Transport Layer (ETL): 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi).

  • Cathode: Lithium Fluoride (LiF) / Aluminum (Al).

  • Solvents: Toluene, Chlorobenzene.

2. Experimental Procedure:

  • Step 1: Substrate Preparation

    • Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 10 minutes to improve the work function and remove organic residues.

  • Step 2: Hole Injection and Transport Layer Deposition

    • Spin-coat the PEDOT:PSS solution (filtered through a 0.45 µm filter) onto the ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

    • Prepare a 10 mg/mL solution of PVK in chlorobenzene. Spin-coat the PVK solution at 2000 rpm for 45 seconds to form the HTL.

    • Anneal at 110°C for 20 minutes inside the glovebox.

  • Step 3: Emissive Layer Deposition

    • Prepare a solution of the EML by dissolving 5-TBDCPPA and Ir(ppy)₃ in toluene. A typical concentration would be 15 mg/mL for the host and a doping concentration of 8% (w/w) for the emitter.

    • Spin-coat the EML solution at 1500 rpm for 60 seconds.

    • Anneal at 80°C for 20 minutes to remove residual solvent.

    • Causality Note: The choice of toluene as a solvent is based on the expected good solubility of the tert-butylated pyrazole. The 8% doping concentration is a standard starting point for phosphorescent emitters to balance efficiency and concentration quenching.

  • Step 4: ETL and Cathode Deposition

    • Transfer the substrate to a thermal evaporator chamber with a base pressure below 5 x 10⁻⁶ Torr.

    • Deposit a 30 nm layer of TPBi as the ETL at a rate of 1-2 Å/s.

    • Subsequently, deposit a 1 nm layer of LiF at 0.1 Å/s, followed by a 100 nm layer of Al at 3-5 Å/s to form the cathode.

    • Trustworthiness Note: The device structure is a standard, well-validated architecture for PhOLEDs. The performance of 5-TBDCPPA can be reliably benchmarked against known host materials using this structure.

  • Step 5: Encapsulation and Testing

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from air and moisture.

    • Measure the device characteristics (J-V-L, electroluminescence spectrum, and external quantum efficiency) using a source meter and a spectroradiometer.

Application Area 2: Functional Polymers

The amine functionality of 5-TBDCPPA allows it to be used as a monomer in the synthesis of novel polyamides or polyimides. These polymers could exhibit interesting thermal, optical, or electronic properties derived from the pyrazole backbone.

Protocol 2: Synthesis of a Pyrazole-Containing Polyamide via Solution Polycondensation

This protocol details the synthesis of a polyamide by reacting 5-TBDCPPA with a commercially available diacid chloride, such as terephthaloyl chloride.

1. Materials and Reagents:

  • Monomers: 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine (5-TBDCPPA), Terephthaloyl chloride.

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous.

  • Acid Scavenger: Pyridine, anhydrous.

  • Precipitation Solvent: Methanol.

2. Experimental Procedure:

  • Step 1: Monomer Dissolution

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 mmol of 5-TBDCPPA in 10 mL of anhydrous NMP.

    • Add 2.2 mmol of anhydrous pyridine to the solution. Cool the flask to 0°C in an ice bath.

  • Step 2: Polymerization

    • In a separate flask, dissolve 1.0 mmol of terephthaloyl chloride in 5 mL of anhydrous NMP.

    • Add the terephthaloyl chloride solution dropwise to the stirred amine solution at 0°C over 30 minutes.

    • Causality Note: The reaction is conducted at 0°C to control the exothermic reaction between the amine and the highly reactive acid chloride, preventing side reactions and allowing for controlled chain growth. Pyridine is used to neutralize the HCl byproduct, driving the reaction to completion.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Step 3: Polymer Isolation and Purification

    • Pour the viscous polymer solution slowly into 200 mL of vigorously stirring methanol. A fibrous precipitate should form.

    • Collect the polymer by filtration.

    • Wash the collected polymer thoroughly with hot water and then with methanol to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 80°C for 24 hours.

  • Step 4: Characterization

    • Confirm the polymer structure using FTIR spectroscopy (disappearance of the primary amine N-H stretch, appearance of the amide C=O and N-H bands).

    • Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Analyze the thermal properties (glass transition temperature, decomposition temperature) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Logical Flow for Polymer Synthesis and Characterization

Polymer_Workflow M1 5-TBDCPPA (Diamine Monomer) P1 Solution Polycondensation (NMP, Pyridine, 0°C -> RT) M1->P1 M2 Terephthaloyl Chloride (Diacid Chloride) M2->P1 P2 Precipitation in Methanol P1->P2 P3 Filtration & Washing P2->P3 P4 Vacuum Drying P3->P4 C1 Structural Analysis (FTIR, NMR) P4->C1 C2 Molecular Weight (GPC) P4->C2 C3 Thermal Analysis (TGA, DSC) P4->C3 C4 Final Polymer Characterization C1->C4 C2->C4 C3->C4

Caption: Synthesis and characterization of a pyrazole-based polyamide.

Conclusion and Future Outlook

5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a promising and versatile building block for material science. Its unique substitution pattern provides a robust platform for developing new materials for organic electronics and functional polymers. The protocols provided here offer a starting point for researchers to explore its potential. Future work could involve further functionalization of the amine group to create a wider range of derivatives, exploring its use in organic photovoltaics, or investigating its coordination chemistry to develop novel catalysts and sensors.

References

  • The Chemistry of Pyrazoles: Applications in Advanced M
  • Rao, et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025).
  • 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine. (n.d.). Chem-Impex.
  • Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. (2015). Biomedical and Pharmacology Journal.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - PubMed Central.
  • Recent developments in aminopyrazole chemistry. (2025).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.

Sources

Method

Application Note: High-Throughput Cell Line Screening with UNC0638 for Epigenetic Drug Discovery

Introduction: Targeting the Epigenome with UNC0638 The compound 1017781-20-2, widely known in the scientific community as UNC0638 , is a potent and highly selective chemical probe for the histone methyltransferases G9a (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Epigenome with UNC0638

The compound 1017781-20-2, widely known in the scientific community as UNC0638 , is a potent and highly selective chemical probe for the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] G9a and GLP are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), a key epigenetic mark associated with transcriptional repression.[2][4] By inhibiting these enzymes, UNC0638 can reactivate silenced genes, making it a valuable tool for investigating the therapeutic potential of epigenetic modulation in various diseases, particularly cancer.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust cell line screening campaign using UNC0638. We will detail protocols for assessing cellular viability to determine the compound's cytotoxic effects across a panel of cell lines and for verifying its on-target activity by measuring changes in H3K9me2 levels.

Scientific Rationale: The central hypothesis is that cancer cells may be differentially sensitive to the inhibition of G9a/GLP. Screening a diverse panel of cell lines allows for the identification of sensitive and resistant lines, which can help elucidate predictive biomarkers and uncover the genetic or epigenetic contexts that confer sensitivity to this class of inhibitors. UNC0638 is an ideal tool for these studies due to its high potency (IC50 < 15 nM for G9a), excellent cell permeability, and a well-characterized selectivity profile, which ensures that observed phenotypes are primarily due to the inhibition of G9a and GLP.[1][2][4]

G9a/GLP Signaling and Mechanism of UNC0638 Inhibition

G9a and GLP function as a heterodimer to catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. This H3K9me2 mark serves as a docking site for repressor proteins, leading to chromatin compaction and gene silencing. UNC0638 is a substrate-competitive inhibitor that binds to the peptide-binding groove of G9a/GLP, preventing their interaction with histone tails and thereby blocking methylation.[4] This leads to a global reduction in H3K9me2 levels and the potential reactivation of tumor suppressor genes.

G9a/GLP Signaling Pathway and UNC0638 Inhibition

G9a_GLP_Pathway cluster_nucleus Nucleus SAM SAM (Methyl Donor) G9a_GLP G9a/GLP Complex SAM->G9a_GLP Cofactor SAH SAH G9a_GLP->SAH H3K9me2 H3K9me2 G9a_GLP->H3K9me2 Methylation H3K9 Histone H3 (Target Lysine 9) H3K9->G9a_GLP Substrate Repressors Repressor Proteins (e.g., HP1) H3K9me2->Repressors Recruits UNC0638 UNC0638 UNC0638->G9a_GLP Inhibition Chromatin Compacted Chromatin (Heterochromatin) Repressors->Chromatin Induces Silencing Gene Silencing Chromatin->Silencing

Caption: UNC0638 competitively inhibits the G9a/GLP complex, preventing H3K9 methylation.


Experimental Design and Workflow

A successful screening campaign requires careful planning. The workflow is designed in two main stages: a primary screen to assess broad cytotoxic activity and a secondary, on-target validation assay for mechanistic confirmation.

High-Throughput Screening Workflow

Screening_Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screen cluster_analysis Phase 3: Analysis & Validation Cell_Selection Select & Culture Diverse Cell Line Panel Compound_Prep Prepare UNC0638 Stock & Dilution Series Plate_Cells Plate Cells in 384-well Plates Cell_Selection->Plate_Cells Treat_Cells Treat with UNC0638 Dose-Response Compound_Prep->Treat_Cells Plate_Cells->Treat_Cells Incubate Incubate (e.g., 72 hours) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Data_Analysis Calculate IC50 Values & Generate Dose-Response Curves Viability_Assay->Data_Analysis Hit_Selection Select Sensitive & Resistant Cell Lines Data_Analysis->Hit_Selection Target_Validation Secondary Assay: Western Blot for H3K9me2 Hit_Selection->Target_Validation

Caption: Overall workflow from cell line preparation to primary screening and validation.


Detailed Protocols

Materials and Reagents
  • Compound: UNC0638 (CAS 1017781-20-2), dissolved in DMSO to a 10 mM stock solution.

  • Cell Lines: A diverse panel of cancer cell lines (e.g., breast, lung, colon, prostate cancer) and a non-transformed control cell line (e.g., IMR90).

  • Assay Plates: 384-well, white, clear-bottom tissue culture treated plates for viability assays; 6-well plates for Western blotting.

  • Reagents:

    • Cell culture media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • CellTiter-Glo® 2.0 Assay Kit (Promega, Cat. No. G9241 or similar).[6]

    • Reagents for Western Blotting: RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, BSA, Primary antibodies (Anti-H3K9me2, Anti-Total Histone H3), HRP-conjugated secondary antibody, ECL substrate.

Protocol 1: Primary Screening - Cell Viability and IC50 Determination

This protocol measures ATP as an indicator of metabolically active, viable cells.[6][7] It is a robust, high-throughput method to determine the cytotoxic or cytostatic effect of UNC0638.[8][9][10]

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed cells into 384-well white, clear-bottom plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in a 40 µL volume of culture medium.

    • Causality: Optimal seeding density is critical. Too few cells may lead to poor signal, while too many can result in overgrowth and nutrient depletion, confounding the results. This should be optimized for each cell line prior to the screen.

    • Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of UNC0638 in culture medium, starting from a top concentration of 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration (e.g., 0.1%).

    • Using an automated liquid handler or a multichannel pipette, add 10 µL of the compound dilutions to the appropriate wells. This brings the final volume to 50 µL.

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Causality: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation. Since UNC0638's mechanism involves epigenetic changes, a longer incubation time allows for these changes to manifest phenotypically.

  • Viability Measurement (CellTiter-Glo® 2.0):

    • Equilibrate the assay plate and the CellTiter-Glo® 2.0 reagent to room temperature for at least 30 minutes.[6]

    • Add 25 µL of CellTiter-Glo® 2.0 reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]

    • Read luminescence on a plate reader (e.g., Tecan Spark, BioTek Synergy).

  • Data Analysis and IC50 Calculation:

    • Normalize the data: Set the average luminescence from vehicle-treated wells as 100% viability and wells with no cells (or treated with a lethal dose of a control compound like staurosporine) as 0% viability.

    • Plot the normalized viability (%) against the log-transformed concentration of UNC0638.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[11][12]

    • Trustworthiness: Each concentration should be tested in triplicate, and the entire experiment should be repeated at least twice to ensure reproducibility. Statistical analysis should be performed to compare IC50 values between cell lines.[11]

Protocol 2: Secondary Assay - Western Blot for H3K9me2 Reduction

This protocol provides direct evidence of UNC0638's on-target activity by quantifying the reduction of its primary substrate, H3K9me2.[13]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed sensitive and resistant cell lines (identified from the primary screen) in 6-well plates.

    • Once cells reach ~70% confluency, treat them with UNC0638 at concentrations corresponding to their IC50 and 10x IC50, alongside a vehicle control, for 48 hours.

    • Causality: A 48-hour treatment is sufficient to observe a significant reduction in H3K9me2 levels, which has a half-life of about one day.[4]

    • Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a 15% polyacrylamide gel.

    • Causality: A higher percentage gel (15%) is recommended for better resolution of low molecular weight histone proteins (~17 kDa).

    • Perform electrophoresis and transfer the proteins to a 0.2 µm nitrocellulose membrane.

    • Causality: A 0.2 µm pore size membrane is crucial for the optimal retention of small histone proteins during transfer.[13]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody against H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL detection reagent.

    • Image the blot using a chemiluminescence imager.

    • Trustworthiness: After imaging, strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control. This is essential to confirm that any observed decrease in H3K9me2 is due to inhibition of methylation and not a general loss of histone protein.

Data Presentation and Interpretation

The results from the primary screen should be summarized in a table for easy comparison of sensitivities across the cell line panel.

Table 1: Representative IC50 Data for UNC0638 Across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) ± SEMH3K9me2 Reduction (at IC50)
MDA-MB-231Breast (TNBC)81 ± 9[4]Strong
PC3Prostate59 ± 7[4]Strong
MCF7Breast (ER+)> 5,000Moderate
A549Lung1,200 ± 150Moderate
HCT116Colon850 ± 95Strong
IMR90Normal Fibroblast> 10,000Weak

Note: Data is illustrative. Actual IC50 values should be experimentally determined. The H3K9me2 reduction column would be populated based on Western blot densitometry analysis.

Interpretation:

  • Sensitive Lines (e.g., MDA-MB-231, PC3): These cell lines show low nanomolar IC50 values, suggesting a dependency on G9a/GLP activity for survival or proliferation.

  • Resistant Lines (e.g., MCF7, IMR90): High micromolar or unattainable IC50 values indicate that these cells are not sensitive to G9a/GLP inhibition.

  • Correlation: A strong correlation between low IC50 values and a significant reduction in H3K9me2 at those concentrations confirms that the observed cytotoxicity is linked to the on-target activity of UNC0638.

References

  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566–574. [Link]

  • Wu, M. Y., et al. (2019). UNC0638, a G9a inhibitor, suppresses epithelial-mesenchymal transition-mediated cellular migration and invasion in triple negative breast cancer. International Journal of Molecular Sciences, 20(3), 701. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • PubMed Central (PMC). Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]

  • Rockland Immunochemicals, Inc. Histone Immunoblotting Protocol. [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • G-Biosciences. The Role of Cell Viability Studies in Modern Drug Development. [Link]

  • Assay Genie. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

Welcome to the dedicated technical support guide for the synthesis of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine. This resource is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Known for its utility as a building block in the development of novel pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis is critical.[1]

This guide moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices. We will address common challenges, troubleshoot suboptimal results, and provide validated protocols to enhance the efficiency and reproducibility of your synthesis.

Overview of the Core Synthesis

The most reliable and widely adopted method for constructing the pyrazole core is the condensation of a 1,3-difunctional compound with a hydrazine derivative.[2][3] For our target molecule, this translates to the reaction between a β-ketonitrile bearing a tert-butyl group and (2,5-dichlorophenyl)hydrazine. The reaction proceeds through a condensation-cyclization-tautomerization cascade to yield the aromatic aminopyrazole.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4,4-Dimethyl-3-oxopentanenitrile (β-Ketonitrile) C Condensation & Intramolecular Cyclization A->C C1-C3 Backbone B (2,5-Dichlorophenyl)hydrazine B->C N1-N2 Fragment D 5-Tert-butyl-2-(2,5-dichloro-phenyl) -2H-pyrazol-3-ylamine C->D Acid or Base Catalysis G Start Low Yield Observed CheckTLC Analyze crude reaction by TLC/LC-MS Start->CheckTLC Incomplete Significant starting material remains? CheckTLC->Incomplete Step 1 SideProduct Major side product present? Incomplete->SideProduct No Optimize ACTION: - Increase Temperature/Time - Change Catalyst (e.g., Acetic Acid) - Check Solvent Incomplete->Optimize Yes Isomer Is side product an isomer (same mass)? SideProduct->Isomer Yes OtherImpurity ACTION: - Characterize impurity (NMR, MS) - Consider milder conditions - Check starting material purity SideProduct->OtherImpurity No End Yield Improved Optimize->End Purify ACTION: - Develop new purification method (See FAQ 2) - Modify conditions to alter ratio Purify->End Isomer->Purify Yes OtherImpurity->End

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of Pyrazole Amine Isomers

Welcome to the Technical Support Center for the chromatographic separation of pyrazole amine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic separation of pyrazole amine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common challenges in your HPLC method development.

The Challenge of Pyrazole Amine Isomer Separation

Pyrazole amine isomers, whether constitutional (regioisomers), diastereomers, or enantiomers, often exhibit very similar physicochemical properties, making their separation by High-Performance Liquid Chromatography (HPLC) a significant analytical challenge.[1] Their basic amine functionality can lead to undesirable interactions with the stationary phase, resulting in poor peak shape and resolution. Furthermore, the subtle structural differences between isomers demand highly selective chromatographic conditions to achieve baseline separation, which is crucial for accurate quantification in pharmaceutical and chemical research.[2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the HPLC separation of pyrazole amine isomers.

Q1: What is the most critical factor to consider when starting method development for pyrazole amine isomers?

A1: The most critical initial factor is the type of isomerism you are dealing with. This will fundamentally dictate your column and mobile phase strategy.

  • Enantiomers (Chiral Isomers): Require a chiral stationary phase (CSP) or a chiral additive in the mobile phase for separation.[1][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point and have demonstrated broad applicability for a range of chiral compounds, including pyrazole derivatives.[2]

  • Regioisomers/Diastereomers: Can typically be separated on achiral stationary phases like C18, C8, or phenyl columns.[4] The key here is to exploit subtle differences in polarity and steric hindrance through careful optimization of the mobile phase.

Q2: My pyrazole amine peaks are tailing significantly on a C18 column. What is the primary cause and how can I fix it?

A2: Peak tailing for basic compounds like pyrazole amines on silica-based reversed-phase columns is most commonly caused by secondary interactions between the protonated amine groups and acidic residual silanol groups (Si-OH) on the silica surface.[5][6][7]

To mitigate this, consider the following, in order of typical implementation:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) protonates the silanol groups, minimizing their interaction with the positively charged amine analytes.[6][7][8]

  • Use a Modern, End-Capped Column: High-purity, base-deactivated, and end-capped columns have a significantly lower concentration of accessible silanol groups, which drastically improves the peak shape for basic compounds.[6][9]

  • Add a Basic Modifier (less common in modern practice): In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, but this can suppress ionization in MS detection and is often less effective than using a modern column.[9][10]

Q3: I am not getting any separation between my pyrazole amine regioisomers. What should I try first?

A3: If you are observing co-elution, the first step is to alter the selectivity (α) of your chromatographic system.[4][11] Here are some strategies:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the interactions with the stationary phase and improve resolution.

  • Adjust the Mobile Phase pH: The ionization state of your pyrazole amine isomers can be subtly different. A systematic evaluation of the mobile phase pH can significantly impact their retention and selectivity.[12][13]

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the stationary phase chemistry is a powerful tool.[11] For example, switching from a C18 to a phenyl or a polar-embedded phase can introduce different retention mechanisms (e.g., π-π interactions) that can resolve the isomers.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem 1: Poor Resolution of Enantiomers on a Chiral Stationary Phase

If you are struggling to resolve enantiomers of a pyrazole amine on a CSP, follow this workflow:

start Start: Poor Enantiomeric Resolution screen_solvents Screen Different Elution Modes (Normal, Polar Organic, Reversed-Phase) start->screen_solvents optimize_modifier Optimize Mobile Phase Modifier (e.g., alcohol type and percentage in normal phase) screen_solvents->optimize_modifier Some separation observed change_csp Select a Different Chiral Stationary Phase (e.g., cellulose vs. amylose-based) screen_solvents->change_csp No separation optimize_temp Optimize Column Temperature optimize_modifier->optimize_temp change_csp->screen_solvents success Resolution Achieved optimize_temp->success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Explanations:

  • Screen Different Elution Modes: Polysaccharide-based CSPs can operate in normal-phase, polar organic, and reversed-phase modes.[2] The chiral recognition mechanism can vary significantly between these modes. For instance, normal-phase (e.g., hexane/ethanol) often relies on hydrogen bonding, while reversed-phase interactions are more hydrophobic.[14] A screening of these modes is the most effective first step.

  • Optimize the Mobile Phase Modifier: In normal-phase and polar organic modes, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) are critical.[14] Systematically varying the percentage of the modifier can fine-tune the retention and selectivity.

  • Optimize Column Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP.[15] Sometimes, operating at a lower or higher temperature can significantly improve resolution.

  • Select a Different CSP: If the above steps fail, the chosen CSP may not be suitable for your analytes. Switching to a CSP with a different chiral selector (e.g., from a cellulose-based to an amylose-based column) is a logical next step, as their chiral recognition abilities can be complementary.[2]

Problem 2: Inconsistent Retention Times

Fluctuating retention times can invalidate your method. Here's how to diagnose and solve this issue:

Potential Cause Diagnostic Check Solution
Mobile Phase pH Instability Is your mobile phase buffered? Are you using a buffer outside of its effective pH range?Use a buffer and ensure the mobile phase pH is within ±1 pH unit of the buffer's pKa.[16] Prepare fresh mobile phase daily.
Column Temperature Fluctuations Is your column compartment temperature controlled and stable?Use a thermostatted column compartment and allow the system to fully equilibrate before starting your analysis.[17]
Inadequate Column Equilibration Are retention times drifting at the beginning of a run sequence?Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection.
Pump Performance Issues Is the system pressure fluctuating?Check for leaks, degas the mobile phase thoroughly, and perform pump maintenance as needed.[17]

Experimental Protocols

Protocol 1: Systematic Screening of Mobile Phase pH for Regioisomer Separation

This protocol outlines a systematic approach to optimizing mobile phase pH to resolve closely eluting pyrazole amine regioisomers on a C18 column.

Objective: To determine the optimal mobile phase pH for achieving a resolution (Rs) of >1.5.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Acetonitrile (ACN) and Methanol (MeOH)

  • Formic acid (FA) and Ammonium formate

Procedure:

  • Prepare Mobile Phase Stock Solutions:

    • Mobile Phase A1: 0.1% FA in Water (pH ~2.7)

    • Mobile Phase A2: 10 mM Ammonium formate in Water, pH adjusted to 4.5 with FA

    • Mobile Phase A3: 10 mM Ammonium formate in Water, pH adjusted to 6.0 with FA

    • Mobile Phase B: Acetonitrile

  • Initial Gradient Scouting:

    • Using Mobile Phase A1 and B, run a generic gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of the isomers.

  • pH Screening:

    • Based on the scouting run, adjust the gradient to provide a reasonable retention factor (k) of 2-10.

    • Inject the sample under the same gradient conditions using each of the aqueous mobile phases (A1, A2, A3).

  • Data Analysis:

    • Compare the chromatograms from the three pH conditions.

    • Evaluate the selectivity (α) and resolution (Rs) for each condition. The behavior of basic amines is highly sensitive to pH, and even small changes can significantly alter selectivity.[12][18]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_A Prepare Aqueous Stock Solutions (pH 2.7, 4.5, 6.0) run_pH Run Isocratic or Gradient for each pH prep_A->run_pH prep_B Prepare Organic Solvent scout Initial Gradient Scouting (pH 2.7) prep_B->scout scout->run_pH compare Compare Chromatograms run_pH->compare optimize Select Optimal pH & Fine-tune Gradient compare->optimize

Caption: Workflow for mobile phase pH screening.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Books.
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). MDPI. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news. [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). LinkedIn. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2014). ResearchGate. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (2020). ResearchGate. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. [Link]

  • Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2024). ResearchGate. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Institutes of Health. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Scientific Glass Technology. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • The effect of column type, pH, buffer type and concentration on the separation of 6-and 7-methyl isomers of some 8- substil uted-pterins. (n.d.). ResearchGate. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (2024). LCGC International. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Restek. [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (2019). National Institutes of Health. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. (2024). PharmaGuru. [Link]

  • How to Reduce Peak Tailing in HPLC? (2024). Phenomenex. [Link]

  • Common Issues in HPLC Analysis. (2024). Medikamenter Quality Services. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Publications. [Link]

  • The LCGC Blog: Buffer Choice for HPLC Separations. (2013). LCGC International. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Effect of mobile phase pH and organic content on retention times and... (n.d.). ResearchGate. [Link]

  • Effect of Buffer on HPLC Separation of Buffers. (n.d.). SIELC Technologies. [Link]

  • Methods for Changing Peak Resolution in HPLC. (2024). Chrom Tech, Inc.. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • How can I prevent peak tailing in HPLC? (2013). ResearchGate. [Link]

  • Role of Buffers in Liquid Chromatography. (n.d.). Phenomenex. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Crawford Scientific. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc.. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Cell Permeability Challenges with Pyrazole-Based Inhibitors

Welcome to the technical support center for pyrazole-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] However, a common hurdle in their development is achieving optimal cell permeability to ensure they reach their intracellular targets at therapeutic concentrations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge and practical protocols to diagnose and resolve poor cell permeability, ultimately accelerating your research.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when working with pyrazole-based inhibitors.

Q1: Why do my pyrazole-based inhibitors show high potency in biochemical assays but low activity in cell-based assays?

This is a classic efficacy disconnect often rooted in poor cell permeability. Several factors related to the pyrazole core and its substituents can contribute to this issue:

  • Physicochemical Properties: The inherent aromaticity and presence of nitrogen atoms in the pyrazole ring can influence properties like polarity, hydrogen bonding capacity, and molecular size.[3][4] An imbalance in these properties can hinder passive diffusion across the lipid bilayer of the cell membrane.

  • Efflux Pump Activity: Your compound might be a substrate for multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cell, preventing it from reaching its target.[5][6]

  • Low Aqueous Solubility: Poor solubility can lead to compound precipitation in your cell culture media, reducing the effective concentration available for uptake.

Q2: What are the key physicochemical parameters I should focus on to improve the permeability of my pyrazole compounds?

To enhance passive diffusion, a delicate balance of the following parameters is crucial:

  • Lipophilicity (LogP/LogD): A LogP value in the range of 1-3 is often cited as a good starting point for oral drug absorption, which is related to cell permeability. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Molecular Weight (MW): Generally, smaller molecules (MW < 500 Da) tend to have better permeability.

  • Polar Surface Area (PSA): A lower PSA (< 140 Ų) is generally associated with better cell permeability. The nitrogen atoms in the pyrazole ring contribute to the PSA.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase solvation in the aqueous environment and hinder partitioning into the lipid membrane.

Q3: What are the initial steps to diagnose a permeability issue with my pyrazole inhibitor?

A systematic approach is key. Start with in silico predictions of the physicochemical properties mentioned above. Then, proceed with in vitro permeability assays to get experimental data. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed troubleshooting workflows for common permeability-related problems.

Problem 1: My pyrazole inhibitor has poor passive permeability in the PAMPA assay.

The PAMPA assay is a high-throughput method that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[7] Poor results in this assay strongly suggest that the intrinsic physicochemical properties of your compound are not optimal for membrane traversal.

Workflow for Addressing Poor PAMPA Permeability:

A Low PAMPA Permeability Detected B Analyze Physicochemical Properties (LogP, MW, PSA, H-bond donors/acceptors) A->B C Structural Modification Strategy B->C D Reduce Polarity / PSA (e.g., mask polar groups, replace polar substituents) C->D E Optimize Lipophilicity (e.g., add/remove lipophilic groups) C->E F Reduce Molecular Size (if MW is high) C->F G Synthesize Analogs D->G E->G F->G H Re-evaluate in PAMPA Assay G->H I Permeability Improved? H->I J Proceed to Cell-Based Assays I->J Yes K Re-design Structural Modifications I->K No K->C

Caption: Workflow for improving passive permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in a volatile organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer that forms an artificial membrane.

  • Donor Plate: Your pyrazole inhibitor is dissolved in a buffer at a known concentration (e.g., 100 µM) in a 96-well donor plate.

  • Assay Assembly: The filter plate is placed on top of the donor plate, creating a "sandwich" where the artificial membrane separates the two compartments.

  • Incubation: The assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Medium
> 10High
Problem 2: My pyrazole inhibitor shows good PAMPA permeability but poor permeability in the Caco-2 assay.

This discrepancy often points towards active efflux, where your compound is being pumped out of the cells. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium and expresses various transporters, including efflux pumps.[8][9]

Workflow for Investigating Efflux:

A Good PAMPA, Poor Caco-2 Permeability B Hypothesis: Active Efflux A->B C Perform Bidirectional Caco-2 Assay B->C D Calculate Efflux Ratio (ER) C->D E ER > 2? D->E F Efflux is Likely E->F Yes G No Significant Efflux E->G No I Identify Specific Efflux Pump(s) (Use inhibitors like Verapamil for P-gp) F->I H Investigate Other Factors (e.g., metabolism, poor solubility) G->H J Structural Modification to Evade Efflux I->J K Synthesize Analogs J->K L Re-evaluate in Bidirectional Caco-2 Assay K->L

Caption: Workflow for diagnosing and addressing active efflux.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-25 days to form a confluent and differentiated monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).[10]

  • Apical to Basolateral (A-B) Transport: Your pyrazole inhibitor is added to the apical (upper) chamber, and the amount of compound that transports to the basolateral (lower) chamber over time is measured.

  • Basolateral to Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral chamber, and its transport to the apical chamber is measured.

  • Quantification: Samples are taken from the receiver chambers at specific time points and analyzed by LC-MS/MS to determine the concentration of the compound.

  • Efflux Ratio Calculation: The apparent permeability coefficients for both directions (Papp, A-B and Papp, B-A) are calculated. The efflux ratio (ER) is then determined: ER = Papp (B-A) / Papp (A-B).

Data Interpretation:

Efflux Ratio (ER)Interpretation
< 2No significant active efflux
> 2Compound is likely a substrate of an efflux pump

If efflux is confirmed, co-incubation with known efflux pump inhibitors (e.g., verapamil for P-gp) can help identify the specific transporter involved.[8]

Problem 3: My pyrazole inhibitor has moderate permeability, but I need to enhance it for better in vivo efficacy.

Even with acceptable permeability, further optimization can significantly improve a compound's pharmacokinetic profile. In such cases, a prodrug strategy can be highly effective.[11][12] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[13]

Strategies for Prodrug Design:

  • Masking Polar Groups: Attaching a lipophilic moiety to a polar functional group (e.g., hydroxyl or amine) on your pyrazole compound can increase its overall lipophilicity and enhance passive diffusion. This moiety is later cleaved by enzymes in the body to release the active inhibitor.

  • Improving Aqueous Solubility: For highly lipophilic compounds with poor solubility, attaching a polar promoiety (e.g., a phosphate group) can improve solubility and dissolution at the absorption site.

Workflow for Prodrug Development:

A Need to Enhance Moderate Permeability B Identify Suitable Functional Group for Prodrug Moiety Attachment A->B C Design and Synthesize Prodrug Candidates B->C D Evaluate Prodrug Stability in Buffer and Plasma C->D E Assess Permeability of Prodrug (e.g., Caco-2) D->E F Confirm Conversion to Active Drug in Target Cells/Tissues E->F G Select Lead Prodrug for In Vivo Studies F->G

Caption: Workflow for developing a prodrug to enhance permeability.

Conclusion

Addressing poor cell permeability in pyrazole-based inhibitors is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and experimental protocols outlined in this guide, you can effectively diagnose and overcome these hurdles. Remember that an iterative process of design, synthesis, and testing is often necessary to achieve the desired permeability and cellular activity for your compounds.

References

  • Gaber, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5815. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(38), 26867-26884. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1202. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). ACS Omega. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). Molecules. Available at: [Link]

  • Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. (2024). PLOS Pathogens. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). Pharmaceuticals. Available at: [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Available at: [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][1][14]benzothiazine 5,5-Dioxide Derivatives. (2023). Pharmaceuticals. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? (2015). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). ResearchGate. Available at: [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. Available at: [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2021). ResearchGate. Available at: [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2021). Antibiotics. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). Semantic Scholar. Available at: [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances. Available at: [Link]

  • The role of structural factors in the kinetics of cellular uptake of pyrazoloacridines and pyrazolopyrimidoacridines: Implications for overcoming multidrug resistance towards leukaemia K562/DOX cells. (2006). Biochemical Pharmacology. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2019). ResearchGate. Available at: [Link]

  • Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. (2024). ResearchGate. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). PubMed. Available at: [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2019). Frontiers in Microbiology. Available at: [Link]

  • Caco-2 cell permeability, pampa membrane assays. (2023). SlideShare. Available at: [Link]

  • Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. (2020). ResearchGate. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Molecules. Available at: [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). (2018). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2021). Molecules. Available at: [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2024). ResearchGate. Available at: [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2018). Molecules. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Pyrazole Scaffold: A Comparative Analysis of Celecoxib and its Analogs in Modulating Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core chemical structure that serves as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core chemical structure that serves as a versatile template for developing a wide array of biologically active compounds.[1] From potent anti-inflammatory agents to targeted cancer therapeutics, pyrazole analogs have demonstrated significant clinical and pharmacological relevance.[2][3] This guide provides an in-depth comparative analysis of the biological activity of the well-known pyrazole-containing drug, celecoxib, with its structural analogs, deracoxib and SC-558. We will delve into their differential effects on key biological targets, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for assessing their activity.

The Central Role of Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a key therapeutic goal to achieve anti-inflammatory effects while minimizing gastrointestinal side effects.

The diaryl-substituted pyrazole core of celecoxib is a key structural feature that confers its selectivity for the COX-2 enzyme.[5] The sulfonamide (-SO2NH2) group on one of the phenyl rings of celecoxib is able to bind to a specific hydrophilic side pocket present in the active site of COX-2, but not in COX-1.[6] This structural difference is the basis for the selectivity of celecoxib and its analogs.

Comparative Biological Activity: Celecoxib, Deracoxib, and SC-558

To understand the nuances of pyrazole analog activity, we will compare celecoxib with two of its notable analogs: deracoxib, a veterinary non-steroidal anti-inflammatory drug (NSAID), and SC-558, a research compound with high COX-2 selectivity.[6][7][8]

CompoundStructureIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide2.80.091~30
Deracoxib 4-(3-(difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide>100 (in vitro)0.07-0.15 (in vitro)>667
SC-558 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide>1000.0015>66,667

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from the literature for comparative purposes.[8][9][10]

Key Observations from the Data:

  • Selectivity: All three compounds exhibit significant selectivity for COX-2 over COX-1. SC-558 demonstrates the highest selectivity, followed by deracoxib and then celecoxib. This difference in selectivity can be attributed to subtle variations in their chemical structures and how they interact with the active sites of the COX isoforms.

  • Potency: SC-558 is the most potent COX-2 inhibitor among the three, with a remarkably low IC50 value. Celecoxib and deracoxib also show potent COX-2 inhibition in the nanomolar range.

  • Structure-Activity Relationship (SAR): The trifluoromethyl group at the 3-position of the pyrazole ring in celecoxib and SC-558 is a key contributor to their high potency. In deracoxib, this is replaced by a difluoromethyl group. The nature of the substituent on the 5-phenyl ring also influences activity, with a p-methyl (celecoxib), p-methoxy (deracoxib), or p-chloro (SC-558) group. The consistent presence of the benzenesulfonamide moiety is crucial for the high COX-2 selectivity across all three analogs.

Beyond Inflammation: Anticancer Activity of Pyrazole Analogs

The biological activity of celecoxib and its analogs extends beyond their anti-inflammatory effects. A significant body of research has demonstrated their potential as anticancer agents.[1][11][12] This antitumor activity is mediated through both COX-2-dependent and COX-2-independent mechanisms.

COX-2-Dependent Anticancer Mechanisms:

The overexpression of COX-2 is observed in various types of cancer and is associated with tumor growth, angiogenesis, and metastasis.[3] By inhibiting COX-2, celecoxib and its analogs can reduce the production of prostaglandins, particularly PGE2, which in turn can:

  • Inhibit cell proliferation: PGE2 can promote cell division, and its reduction can lead to cell cycle arrest.[1]

  • Induce apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, these compounds can trigger programmed cell death in cancer cells.[1][13]

  • Suppress angiogenesis: PGE2 is a potent stimulator of new blood vessel formation, which is essential for tumor growth. Inhibition of COX-2 can therefore stifle the tumor's blood supply.[11]

  • Modulate the tumor immune microenvironment: Celecoxib can reshape the tumor microenvironment by reducing the infiltration of immunosuppressive cells and activating cytotoxic T cells.[3]

COX-2-Independent Anticancer Mechanisms:

Intriguingly, celecoxib and its analogs have been shown to exert anticancer effects even in cancer cells that do not express COX-2.[1] These mechanisms are still under investigation but are thought to involve the modulation of various signaling pathways critical for cancer cell survival and proliferation, including:

  • Akt Signaling Pathway: Celecoxib can inhibit the phosphorylation of Akt, a key protein in a signaling pathway that promotes cell survival and inhibits apoptosis.[1][11]

  • Wnt/β-catenin Signaling Pathway: This pathway is often dysregulated in cancer, leading to uncontrolled cell growth. Celecoxib has been shown to down-regulate the activity of the Wnt pathway.[14]

Deracoxib has also been investigated for its antitumor effects, particularly in veterinary oncology, showing activity against transitional cell carcinoma and osteosarcoma in dogs.[8][10][15] The synergistic effect of deracoxib with chemotherapeutic agents like doxorubicin has also been reported.[13]

Experimental Protocols for Assessing Biological Activity

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for two key assays used to evaluate the biological activity of pyrazole analogs.

In Vitro COX Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes and is a common method for determining the potency and selectivity of inhibitors.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A probe in the reaction mixture produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX Probe, and COX Cofactor solutions according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK414, Cayman Chemical 701050).[16][17][18][19]

    • Prepare a stock solution of the test compound (e.g., celecoxib, deracoxib, SC-558) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the test compound to determine the IC50 value.

    • Prepare solutions of known COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • In a 96-well microplate, add the COX Assay Buffer to all wells.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Add the diluted test compounds to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

    • Add the COX Cofactor to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

    • Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a microplate reader.

    • Record the fluorescence intensity over a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence over time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a classic and widely used model to assess the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration:

    • Divide the rats into groups (e.g., control, standard drug, and test compound groups).

    • Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • Administer the vehicle (e.g., saline, 0.5% carboxymethyl cellulose) to the control group.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin, celecoxib) to the standard group.

  • Induction of Edema:

    • One hour after the administration of the test compound or vehicle, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[20][21][22]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[20][22]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Compare the results of the test compound groups with the control and standard drug groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

COX2_PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by PGE2_Receptor PGE2 Receptor Downstream_Signaling Downstream Signaling (e.g., Akt, Wnt) PGE2_Receptor->Downstream_Signaling Activates PGE2 PGE2 COX2->PGE2 Produces PGE2->PGE2_Receptor Binds to Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) Downstream_Signaling->Gene_Expression Regulates Celecoxib Celecoxib & Analogs Celecoxib->COX2 Inhibits

Caption: The COX-2/PGE2 signaling pathway and the inhibitory action of celecoxib and its analogs.

Carrageenan_Paw_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Rats) Start->Animal_Acclimatization Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Compound_Administration Compound Administration (Oral/IP) Grouping->Compound_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Administration->Carrageenan_Injection 1 hour post-administration Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement 0, 1, 2, 3, 4 hours Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

The pyrazole scaffold, exemplified by celecoxib and its analogs, continues to be a rich source of pharmacologically active compounds. This guide has provided a comparative overview of the biological activities of celecoxib, deracoxib, and SC-558, highlighting their differential potency and selectivity as COX-2 inhibitors and their broader potential as anticancer agents. The detailed experimental protocols offer a practical resource for researchers seeking to evaluate the efficacy of novel pyrazole derivatives. A thorough understanding of the structure-activity relationships and the underlying mechanisms of action is paramount for the rational design and development of the next generation of pyrazole-based therapeutics.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • The molecular mechanisms of celecoxib in tumor development. Medicine (Baltimore). [Link]

  • Recent advances in the development of pyrazole derivatives as anticancer agents. Molecules. [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers in Immunology. [Link]

  • The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Cancers (Basel). [Link]

  • Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity. Oncotarget. [Link]

  • Field Comparison of Canine NSAIDs Firocoxib and Deracoxib. The International Journal of Applied Research in Veterinary Medicine. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Synergistic growth inhibitory effect of deracoxib with doxorubicin against a canine mammary tumor cell line, CMT-U27. BMC Veterinary Research. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Inflammation & Allergy - Drug Targets. [Link]

  • Structure of Celecoxib, SC-558, 6a-c, 10a-f, 7a-c and 11a-f. ResearchGate. [Link]

  • Antitumor effects of deracoxib treatment in 26 dogs with transitional cell carcinoma of the urinary bladder. Journal of the American Veterinary Medical Association. [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers (Basel). [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Medicina (Kaunas). [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. Trakia Journal of Sciences. [Link]

  • COX-2-selective Inhibitors Celecoxib and Deracoxib Modulate Transient Receptor Potential Vanilloid 3 Channels. British Journal of Pharmacology. [Link]

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung. [Link]

  • Investigation of the effects of deracoxib and piroxicam on the in vitro viability of osteosarcoma cells from dogs. American Journal of Veterinary Research. [Link]

  • Scientists show commonly prescribed painkiller slows cancer growth. ecancer. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. MedChemComm. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Publishing. [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison

The pyrazole nucleus is a cornerstone in modern chemistry, serving as a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science and agrochemicals. Its prevalence in blockbuster dr...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in modern chemistry, serving as a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science and agrochemicals. Its prevalence in blockbuster drugs like Celecoxib, Sildenafil, and Edaravone underscores the critical need for efficient, scalable, and regioselective synthetic methods. This guide provides a head-to-head comparison of the most prominent strategies for pyrazole synthesis, moving from classical condensation reactions to modern cycloaddition approaches. We will dissect the underlying mechanisms, offer field-proven insights into experimental design, and provide actionable protocols to empower researchers in their synthetic endeavors.

The Classical Workhorse: Knorr Synthesis and Related 1,3-Dicarbonyl Condensations

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for pyrazole synthesis[1][2][3]. Its enduring popularity stems from the ready availability of starting materials and the operational simplicity of the reaction.

Mechanism and the Challenge of Regioselectivity

The reaction proceeds via a two-stage condensation-cyclization pathway[4][5]. Initially, one of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, and a final dehydration step yields the aromatic pyrazole ring[4][6].

The primary challenge arises when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, which can lead to the formation of a mixture of two regioisomers[1][2].

Expertise in Action: The regiochemical outcome is a delicate balance of steric and electronic factors.

  • Electronic Control: In a β-ketoester, the ketone carbonyl is inherently more electrophilic than the ester carbonyl. Therefore, the more nucleophilic nitrogen of a substituted hydrazine (typically the terminal -NH2 group) will preferentially attack the ketone[4].

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl center.

  • Solvent and pH Control: The reaction environment is a powerful tool for controlling regioselectivity. Classical conditions using protic solvents like ethanol often yield isomeric mixtures[2]. However, switching to aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in the presence of a strong acid can significantly enhance regioselectivity by accelerating the dehydration steps and favoring one pathway over the other[2]. Fluorinated alcohols have also been shown to improve regioselectivity[7].

Knorr_Mechanism R1 1,3-Dicarbonyl S1 Initial Attack & Dehydration R1->S1 R2 Hydrazine R2->S1 I1 Hydrazone Intermediate S2 Intramolecular Cyclization I1->S2 I2 Cyclized Intermediate (Hemiaminal) S3 Final Dehydration (Aromatization) I2->S3 P Pyrazole S1->I1 S2->I2 S3->P

Caption: General workflow for the Knorr Pyrazole Synthesis.

Representative Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from the synthesis of pyrazoles from β-ketoesters[8].

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (1.92 g, 10 mmol) and 1-propanol (30 mL).

  • Reagent Addition: Add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) followed by glacial acetic acid (0.3 mL, ~5 mmol, 0.5 equivalents). The acetic acid acts as a catalyst to facilitate the condensation and dehydration steps[6].

  • Reaction: Heat the mixture to reflux (~97°C) for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add deionized water (30 mL) to the flask to precipitate the product.

  • Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum. Typical yields are in the 70-95% range[1][8].

Building from Unsaturated Systems: Michael Addition-Cyclization

This strategy utilizes α,β-unsaturated carbonyl compounds (or their equivalents) as the three-carbon backbone. The reaction with hydrazine involves a sequence of Michael (conjugate) addition, cyclization, and subsequent aromatization[2].

Mechanism and Aromatization Strategies

The first step is the conjugate addition of a hydrazine nitrogen atom to the β-carbon of the unsaturated system. This forms a hydrazone or enamine intermediate which then undergoes intramolecular cyclization onto the carbonyl carbon to form a five-membered pyrazoline ring[9].

Expertise in Action: The final step, aromatization of the pyrazoline, is critical and can be achieved in several ways:

  • Oxidation: For many substrates, simple exposure to air or the use of a mild oxidant (e.g., I2, DDQ, or even copper salts) is sufficient to convert the pyrazoline to the corresponding pyrazole[2][9]. This is a common and effective method for synthesizing 1,3,5-triarylpyrazoles from chalcones[2].

  • Elimination: If the α,β-unsaturated carbonyl contains a leaving group (e.g., a halide, tosylate, or an enamine-derived group) at the β-position, aromatization occurs via spontaneous elimination of this group after cyclization, providing a redox-neutral pathway to the pyrazole[2].

  • In Situ Derivatization: A powerful variant involves the reaction of α,β-alkynic aldehydes or ketones with hydrazines. The initially formed alkynic hydrazone can undergo a variety of cyclization reactions, often promoted by electrophiles, to yield highly functionalized pyrazoles in a single pot[1].

Michael_Addition_Workflow R1 α,β-Unsaturated Carbonyl S1 Michael Addition & Intramolecular Cyclization R1->S1 R2 Hydrazine R2->S1 I1 Pyrazoline Intermediate S2 Aromatization (Oxidation or Elimination) I1->S2 P Pyrazole S1->I1 S2->P Cycloaddition_Concept cluster_dipole 1,3-Dipole (C-N-N Source) cluster_dipolarophile Dipolarophile (C-C Source) D1 Diazo Compound Product Pyrazole or Pyrazoline Product D1->Product [3+2] D2 Nitrile Imine (from Hydrazonoyl Halide) D2->Product [3+2] D3 Sydnone D3->Product [3+2] P1 Alkyne P1->Product P2 Alkenes P2->Product

Caption: Conceptual overview of [3+2] cycloaddition strategies.

Representative Protocol: Three-Component Synthesis via Aldehyde, Tosylhydrazine, and Alkyne

This one-pot procedure generates the diazo compound in situ from an aldehyde and tosylhydrazine, which then undergoes cycloaddition.[10]

  • Hydrazone Formation: In a sealed tube, combine the aromatic aldehyde (1 mmol), tosylhydrazine (1.1 mmol, 1.1 equivalents), and ethanol (5 mL). Heat the mixture at 80°C for 1 hour to form the tosylhydrazone.

  • Cycloaddition: To the cooled mixture, add the terminal alkyne (1.2 mmol, 1.2 equivalents) and a base such as sodium carbonate (2 mmol, 2 equivalents).

  • Reaction: Seal the tube and heat at 100-120°C for 12-24 hours. The base promotes the elimination of p-toluenesulfinic acid to generate the diazo intermediate, which is immediately trapped by the alkyne in a [3+2] cycloaddition.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 1,3,5-trisubstituted pyrazole.

Head-to-Head Comparison

FeatureKnorr Synthesis (1,3-Dicarbonyl Condensation)Michael Addition-Cyclization[3+2] Cycloaddition
Core Concept [3+2] atom fragment condensation (C-C-C + N-N)[3+2] atom fragment condensation (C-C-C + N-N)Concerted pericyclic reaction of a 1,3-dipole and dipolarophile
Starting Materials 1,3-Dicarbonyls, Hydrazinesα,β-Unsaturated Carbonyls, HydrazinesAlkynes/Alkenes, Hydrazone derivatives (for dipoles)
Regioselectivity Often problematic; requires careful control of substrate, solvent, and pH [2][7]Generally good; defined by the initial Michael additionExcellent and predictable; defined by the choice of dipole and dipolarophile [10]
Key Intermediate HydrazonePyrazoline [9]None (concerted) or transient 1,3-dipole (e.g., nitrile imine)
Aromatization Dehydration (water elimination)Oxidation or Elimination of a leaving group [2][9]Formed directly from alkyne dipolarophiles
Advantages Operationally simple, readily available starting materials, robustGood for α,β-unsaturated systems, can be done one-potHigh efficiency, excellent regiocontrol, broad substrate scope, high atom economy [11]
Disadvantages Regioisomer formation,[1] sometimes harsh (acid/heat)May require an additional oxidant, pyrazoline intermediate can be unstableStarting materials for 1,3-dipoles can be specialized, diazo compounds can be hazardous

Conclusion: Selecting the Right Tool for the Job

The optimal method for pyrazole synthesis is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

  • The Knorr Synthesis remains the go-to method for simple, large-scale syntheses where regioselectivity is not a concern or can be easily controlled by using symmetrical starting materials. It is a robust and cost-effective choice.

  • The Michael Addition-Cyclization route is particularly valuable when building pyrazoles from readily available chalcones and other α,β-unsaturated systems. Its main strength lies in its straightforward assembly of 1,3,5-trisubstituted pyrazoles.

  • [3+2] Cycloaddition reactions represent the state-of-the-art for accessing complex and highly substituted pyrazoles with exquisite control over regiochemistry. For medicinal chemistry programs where precise control of the substitution pattern is paramount, this is often the superior strategy.

By understanding the mechanistic nuances and experimental levers of each method, researchers can confidently and efficiently construct the pyrazole scaffolds necessary to drive innovation in drug discovery and beyond.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

Comprehensive Handling and Safety Guide: 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine This guide provides essential safety protocols and operational plans for the handling and disposal of 5-Tert-butyl-2-(2,5...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Handling and Safety Guide: 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

This guide provides essential safety protocols and operational plans for the handling and disposal of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine. As a halogenated pyrazole derivative utilized in pharmaceutical and agrochemical research, its unique chemical structure necessitates a robust understanding of its hazard profile to ensure personnel safety and environmental integrity[1][2][3]. This document is structured to provide researchers, scientists, and drug development professionals with a clear, logical, and technically grounded framework for safe laboratory operations.

Hazard Assessment and Risk Mitigation

A thorough understanding of the inherent risks is the foundation of safe chemical handling. 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is classified with significant acute toxicity, mandating stringent control measures.

Primary Routes of Exposure:

  • Ingestion: Accidental ingestion of even small quantities can be highly toxic.

  • Inhalation: As a solid, the compound can form dust, which may be inhaled, leading to respiratory irritation and systemic toxicity[4].

  • Dermal Contact: Absorption through the skin is a potential route of exposure. Related pyrazole compounds are known to cause skin irritation[4][5].

  • Eye Contact: Direct contact with the solid or its dust can cause serious eye irritation[4].

Table 1: Hazard Profile of 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

Hazard Classification GHS Code Signal Word Description Source
Acute Toxicity, Oral H301 Danger Toxic if swallowed [2]
GHS Pictogram GHS06 - Skull and Crossbones [2]
Potential Skin Irritant H315 Warning Causes skin irritation (based on related compounds) [4]
Potential Eye Irritant H319 Warning Causes serious eye irritation (based on related compounds) [4]

| Potential Respiratory Irritant | H335 | Warning | May cause respiratory irritation (based on related compounds) |[4] |

The primary risk mitigation strategy follows the hierarchy of controls, prioritizing engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE). PPE serves as the critical final barrier to exposure.

Engineering and Administrative Controls: The First Line of Defense

Before any handling procedure, ensure the following controls are in place. The causality is simple: preventing exposure is inherently safer than protecting against it.

  • Engineering Control - Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood contains aerosols and dust, preventing inhalation, which is a primary exposure risk for solid compounds.[7]

  • Administrative Control - Designated Area: All work with this compound must be restricted to a clearly marked "Designated Area" within the laboratory. This prevents the spread of contamination to common areas and alerts other personnel to the specific hazards present.

  • Administrative Control - Hygiene: Wash hands and forearms thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[5][8] Contaminated gloves must be removed and disposed of properly before touching any personal items or common surfaces.

Personal Protective Equipment (PPE) Protocol

PPE is the final and essential barrier between the researcher and the chemical hazard. The selection of PPE must be deliberate and based on the specific task being performed.

Table 2: Task-Specific PPE Requirements

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing/Transfer of Solid Double Nitrile Gloves Chemical Safety Goggles & Face Shield N95 Respirator (minimum) Full-closing Lab Coat
Solution Preparation/Handling Double Nitrile Gloves Chemical Safety Goggles Not required inside a fume hood Full-closing Lab Coat
Spill Cleanup Heavy-duty Nitrile/Butyl Gloves Chemical Safety Goggles & Face Shield N95 Respirator (minimum) Chemical-resistant Gown/Apron

| Waste Disposal | Double Nitrile Gloves | Chemical Safety Goggles | Not required | Full-closing Lab Coat |

Step-by-Step PPE Methodologies

Hand Protection:

  • Rationale: The compound's acute toxicity necessitates robust dermal protection. Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove maintains protection while the outer is safely removed and replaced.[9]

  • Protocol:

    • Don a pair of powder-free nitrile gloves.

    • Don a second, slightly larger pair of nitrile gloves over the first pair.

    • Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat to create a seal.[9]

    • Change outer gloves immediately if contamination is suspected or every 30-60 minutes during extended handling.[9]

Eye and Face Protection:

  • Rationale: Protects against accidental splashes of solutions and airborne dust particles. A face shield is required for weighing solids outside of a glovebox to protect the entire face from potential aerosolization.

  • Protocol:

    • Wear snug-fitting chemical safety goggles that meet ANSI Z87.1 or EN166 standards.[8]

    • When handling the solid compound outside of a contained system (like a glovebox), wear a full-face shield over the safety goggles.

Respiratory Protection:

  • Rationale: The primary inhalation hazard comes from fine dust generated during the handling of the solid. An N95 respirator provides effective protection against these particulates.[10]

  • Protocol:

    • Prior to weighing or transferring the solid, don a NIOSH-approved N95 respirator.

    • Ensure a proper seal check is performed each time the respirator is worn.

    • Work within a chemical fume hood to provide a primary layer of vapor and dust control.

Body Protection:

  • Rationale: A standard lab coat prevents minor splashes and dust from contaminating personal clothing. For higher-risk activities like spill cleanup, a chemical-resistant garment is necessary.

  • Protocol:

    • Always wear a clean, full-closing lab coat made of a suitable material (e.g., polyester/cotton blend).

    • Ensure the lab coat is fully buttoned or snapped.

    • For spill cleanup, wear a disposable, poly-coated chemical-resistant gown or apron over the lab coat.[10]

Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing

Waste Disposal Plan

Proper segregation and disposal are critical for safety and environmental compliance. As a dichlorinated compound, 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is classified as a halogenated organic waste .[2][11]

Rationale: Halogenated waste streams are typically incinerated at high temperatures under specific conditions to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated waste, which is often recycled as fuel, can damage recycling facilities and cause harmful emissions.[11][12]

Step-by-Step Disposal Protocol
  • Segregation at Source: All waste materials contaminated with this compound must be placed into a dedicated, properly labeled halogenated waste container.

  • Container Labeling: The waste container must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine," and any other components in the waste stream.[12][13]

  • Solid Waste:

    • Excess or expired solid chemical.

    • Contaminated consumables (e.g., weigh boats, pipette tips).

    • All used PPE (gloves, respirator, disposable gowns).

  • Liquid Waste:

    • Solutions containing the dissolved compound.

    • Solvent rinses from contaminated glassware.

    • NEVER dispose of this chemical or its solutions down the drain.[12][14]

  • Empty Container Disposal:

    • Empty stock containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[14]

    • The first rinseate is considered acutely hazardous and must be collected as halogenated waste. Subsequent rinses should also be collected.

    • After rinsing, deface the label on the container, and dispose of it as regular laboratory glass or plastic waste.[14]

Waste_Disposal_Pathway

By adhering to these detailed operational and safety plans, researchers can confidently and safely handle 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine, ensuring the integrity of their work and the safety of their laboratory environment.

References

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • U.S. Pharmacopeial Convention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Methyl-2H-pyrazol-3-ylamine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.